4-Bromopyridine-2,6-dimethanol
Description
Properties
IUPAC Name |
[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHIIERVIUJUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349071 | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-88-5 | |
| Record name | 4-Bromo-2,6-pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromopyridine-2,6-dimethanol (CAS No. 120491-88-5). This document is intended for professionals in the fields of chemical research, drug discovery, and materials science.
Chemical and Physical Properties
This compound is a solid, brominated pyridine derivative.[1][2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions. This unique arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | [2][3] |
| Molecular Weight | 218.05 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Boiling Point | 369.7 °C at 760 mmHg | [4] |
| Density | 1.724 g/cm³ | [4] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This involves the formation of a diester intermediate, followed by reduction to the target diol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Precursor Synthesis: Dimethyl 4-bromopyridine-2,6-dicarboxylate
The synthesis of the precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate, has been reported and generally involves the esterification of 4-bromopyridine-2,6-dicarboxylic acid.[5]
Materials:
-
4-Bromopyridine-2,6-dicarboxylic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.[5]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[5]
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.[5]
-
The crude product can be purified by recrystallization or column chromatography.[5]
Proposed Experimental Protocol for the Synthesis of this compound
This proposed protocol is based on the general principle of ester reduction to alcohols using a suitable reducing agent.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
-
Quenching agent (e.g., water, ethyl acetate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of the reducing agent (e.g., LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).
-
Cool the suspension in an ice bath.
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent via an addition funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of a suitable quenching agent (e.g., water or ethyl acetate) while cooling the flask in an ice bath.
-
Perform an aqueous workup, which may involve the addition of an acid or base to facilitate the separation of the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-3, H-5): A singlet in the aromatic region (δ 7.0-8.5 ppm).
-
Hydroxymethyl Protons (-CH₂OH): A singlet (δ 4.5-5.0 ppm).
-
Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show four distinct signals.
-
C-4 (C-Br): The carbon atom attached to the bromine is expected to be in the range of δ 130-145 ppm.
-
C-2, C-6 (C-CH₂OH): The carbon atoms attached to the hydroxymethyl groups are expected to be in the range of δ 155-165 ppm.
-
C-3, C-5: The unsubstituted aromatic carbons are expected to appear in the range of δ 120-130 ppm.
-
-CH₂OH: The carbon of the hydroxymethyl group is expected in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of the hydroxymethyl groups and the bromine atom.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional groups: the pyridine ring, the bromine atom, and the two primary alcohol moieties.
Reactivity Profile
-
Pyridine Ring: The nitrogen atom can act as a base or a nucleophile and can be quaternized. It can also coordinate to metal centers, making the molecule a potential ligand in coordination chemistry.
-
Bromine Atom: The bromine at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions and a suitable substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, offering a pathway to a diverse library of derivatives.
-
Hydroxymethyl Groups: The primary alcohol groups can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. They can also be converted to better leaving groups for subsequent nucleophilic substitution reactions.
Caption: Potential reactivity of this compound.
Potential Applications in Drug Discovery and Materials Science
While no specific biological activities or applications for this compound have been reported, its structural features suggest several potential areas of interest for researchers.
-
Scaffold for Drug Discovery: The trifunctional nature of this molecule makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The ability to modify all three positions allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. Brominated pyridines are a known class of compounds with a range of biological activities, including anticancer and antimicrobial properties.[6]
-
Ligand for Coordination Chemistry: The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions. Metal complexes of pyridine derivatives have shown a wide range of applications, including catalysis and as therapeutic agents.
-
Building Block for Materials Science: The rigid pyridine core and the reactive functional groups make it a potential building block for the synthesis of functional polymers, macrocycles, and supramolecular assemblies.
Conclusion
This compound is a chemical compound with significant potential as a versatile building block in organic synthesis. While experimental data on its properties and synthesis are scarce in the public domain, this guide provides a comprehensive overview based on available information and chemical principles. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research into the synthesis, characterization, and exploration of the reactivity of this compound is warranted to unlock its full potential in drug discovery, coordination chemistry, and materials science.
References
An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol
CAS Number: 120491-88-5
This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol, a functionalized heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry and materials science.
Core Physical and Chemical Properties
While extensive experimental data for this compound is limited in publicly available literature, its key properties can be identified.[1][2] The following table summarizes its core attributes.
| Property | Value | Source |
| CAS Number | 120491-88-5 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| IUPAC Name | (4-bromopyridine-2,6-diyl)dimethanol | |
| Canonical SMILES | C1=C(C=C(N=C1CO)CO)Br | [1] |
| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 53.4 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the reduction of its corresponding diester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This precursor is synthesized from chelidamic acid through esterification and subsequent bromination.[3]
Proposed Synthetic Pathway
Experimental Protocol: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol describes a general procedure for the reduction of the diester to the diol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Work-up: Filter the resulting granular precipitate through a pad of Celite and wash it thoroughly with THF and ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Potential Applications in Research and Drug Development
Substituted pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[4] The unique structure of this compound, featuring a central pyridine ring with a bromine atom and two methanol groups, makes it a versatile intermediate for synthesizing more complex molecules.[3]
Key Application Areas:
-
Medicinal Chemistry Intermediate: The bromine atom at the 4-position serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of diverse molecular libraries for screening against various disease targets.[5][6] The two hydroxyl groups offer sites for further functionalization, such as esterification or etherification, to modulate the compound's physicochemical properties.
-
Ligand for Metal Complexes: The pyridine nitrogen and the two hydroxyl groups can act as coordination sites, making the molecule a potential ligand for forming stable complexes with transition metals.[7] Such complexes are explored for applications in catalysis and as potential therapeutic agents with enhanced biological activity.[7][8]
-
Potential Biological Activity: While direct biological data is scarce, related brominated pyridine compounds have shown potential as anticancer and antimicrobial agents.[4][9] The structural motifs within this compound suggest that its derivatives could be investigated for similar pharmacological activities.
Drug Discovery Workflow
The following diagram illustrates the role of this compound as a building block in a typical drug discovery pipeline.
Safety Information
References
Technical Guide: 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol, a key heterocyclic compound. The document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential role in modulating critical biological signaling pathways.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key physical and chemical properties.
| Property | Value |
| Molecular Weight | 218.0479 g/mol |
| Chemical Formula | C₇H₈BrNO₂ |
| CAS Number | 120491-88-5 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| InChI | InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 |
| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N |
| Synonyms | (4-bromopyridine-2,6-diyl)dimethanol, 4-Bromo-2,6-bis(hydroxymethyl)pyridine |
Potential Biological Significance: Modulation of the NF-κB Signaling Pathway
Pyridine-based molecules are recognized for their diverse biological activities, including the ability to modulate key signaling pathways implicated in various diseases.[1][2] One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, immune responses, cell proliferation, and survival.[3][4] The dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4]
The canonical NF-κB pathway is a primary target for therapeutic intervention.[4] In its inactive state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[3] Pyridine derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the degradation of IκBα.[3]
Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the synthesis of the core pyridinedimethanol structure followed by selective bromination. An alternative, and often more controlled, approach is to start from a pre-functionalized pyridine ring, such as chelidamic acid, and perform subsequent modifications.
The following experimental workflow outlines a two-step process starting from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, involving bromination followed by reduction.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous compounds and provide a robust framework for the laboratory-scale preparation of this compound.
Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This procedure is adapted from synthetic methods for the bromination of hydroxypyridines.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) (1.5 - 2.0 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diester.
Step 2: Synthesis of this compound
This protocol is based on the reduction of pyridine dicarboxylates to the corresponding dimethanol.
-
Reaction Setup: Dissolve the purified Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (4.0 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as a 10:1 mixture of dichloromethane/methanol.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
This guide provides foundational information for researchers working with this compound. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available starting materials.
References
Synthesis of 4-Bromopyridine-2,6-dimethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 4-Bromopyridine-2,6-dimethanol, a valuable building block in medicinal chemistry and materials science. The presented pathway commences with the readily available chelidamic acid and proceeds through key intermediates to yield the target diol. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from chelidamic acid. The overall strategy involves:
-
Esterification: Conversion of the carboxylic acid functionalities of chelidamic acid to their corresponding methyl esters to yield Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Bromination: Introduction of the bromine atom at the 4-position of the pyridine ring to form Dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Reduction: Reduction of the diester intermediate to the target this compound.
This synthetic route is illustrated in the following workflow diagram:
Caption: Synthetic pathway for this compound.
II. Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Chelidamic acid | C₇H₅NO₅ | 183.12 | White to off-white powder | 138-60-3 |
| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C₉H₉NO₅ | 211.17 | White solid | 162102-79-6 |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | White to off-white powder | 162102-79-6 |
| This compound | C₇H₈BrNO₂ | 218.05 | Solid (predicted) | 120491-88-5 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| Step 1: Esterification of Chelidamic Acid | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux | 8-12 hours | High |
| Step 2: Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Phosphorus oxybromide or Phosphorus pentabromide | Toluene | 110 °C | 6 hours | Good to High |
| Step 3: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | 0 °C to reflux | Several hours | Moderate to Good |
III. Experimental Protocols
The following are detailed experimental methodologies for each key step in the synthesis of this compound.
Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
This procedure details the esterification of chelidamic acid to its corresponding dimethyl ester.
Materials:
-
Chelidamic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Suspend chelidamic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 8-12 hours, during which the solid starting material should dissolve.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.
-
The crude product can be purified further by recrystallization from methanol if necessary.
Step 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol describes the bromination of the 4-hydroxy group of the pyridine ring.
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅)
-
Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) and toluene.
-
Carefully add phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) (a slight excess) to the stirred suspension.
-
Heat the reaction mixture to 110 °C and maintain it at this temperature for approximately 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Dimethyl 4-bromopyridine-2,6-dicarboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to afford a white to off-white solid.
Step 3: Synthesis of this compound
This final step involves the reduction of the diester to the corresponding diol using a powerful reducing agent.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate decahydrate or a sequential quench with water and NaOH solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (a molar excess, typically 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄. A common method is the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added cautiously until the grey precipitate turns white and is easily filterable.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
IV. Mandatory Visualization
The logical relationship of the experimental workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Profile of 4-Bromopyridine-2,6-dimethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromopyridine-2,6-dimethanol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a reliable predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Predicted Spectroscopic Data
The introduction of a bromine atom at the 4-position of the pyridine-2,6-dimethanol backbone is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below, assuming a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-3, H-5 | ~7.5 - 7.7 | Singlet | 2H |
| Methylene (-CH₂) | ~4.5 - 4.7 | Singlet | 4H |
| Hydroxyl (-OH) | ~5.0 - 5.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~160 - 162 |
| C-4 | ~130 - 135 |
| C-3, C-5 | ~120 - 122 |
| Methylene (-CH₂) | ~62 - 64 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3500 | Broad, Strong |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=N, C=C Stretch | Pyridine Ring | 1550 - 1600 | Medium-Strong |
| C-O Stretch | Primary Alcohol | 1000 - 1050 | Strong |
| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 217/219 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 186/188 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |
| 138 | [M - Br]⁺ | Loss of a bromine radical. |
| 107 | [M - Br - CH₂OH]⁺ | Subsequent loss of a hydroxymethyl radical. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire the spectrum at 298 K using a standard proton pulse program. A spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters: Utilize a proton-decoupled pulse program. A spectral width of 0-200 ppm and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Parameters:
-
ESI-MS: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is standard.
-
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the Spectroscopic Analysis of a Compound.
An In-depth Technical Guide to the Crystal Structure of 4-Bromopyridine-2,6-dimethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol. Despite its availability from chemical suppliers, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide summarizes the available physicochemical data, outlines a plausible synthetic route based on related compounds, and presents a detailed analysis of the crystal structure of a closely related analogue, 4-bromo-2,6-bis(hydroxymethyl)phenol, to offer insights into the potential solid-state conformation of the title compound. All quantitative data is presented in structured tables, and experimental protocols are detailed.
Introduction
This compound, also known as 4-bromo-2,6-bis(hydroxymethyl)pyridine, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine core is a common scaffold in pharmacologically active compounds, and the bromo- and hydroxymethyl- functional groups offer versatile handles for further chemical modifications, such as cross-coupling reactions and esterifications. Understanding the three-dimensional structure of this molecule is crucial for rational drug design, crystal engineering, and predicting its interactions with biological targets.
As of the date of this publication, a search of the Cambridge Structural Database (CSD) and other publicly available resources did not yield an experimentally determined crystal structure for this compound. Therefore, this guide provides the available data for the title compound and a detailed crystallographic analysis of a structurally similar phenol analogue.
Physicochemical Properties of this compound
While the full crystal structure is not available, some basic physicochemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 120491-88-5 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [2] |
| Boiling Point | 369.7°C at 760 mmHg | [1] |
| Density | 1.724 g/cm³ | [1] |
| SMILES | C1=C(C=C(N=C1CO)CO)Br | [1] |
| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for this compound can be adapted from the synthesis of related compounds. The most direct approach would be the bromination of the parent compound, 2,6-bis(hydroxymethyl)pyridine.
3.1. Synthesis of the Precursor: 2,6-Bis(hydroxymethyl)pyridine
A biocatalytic approach for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been reported, offering a green and efficient method.[3] Alternatively, a chemical reduction of the commercially available pyridine-2,6-dicarboxylic acid can be employed.
3.2. Proposed Bromination Protocol
The following protocol is adapted from the synthesis of 2,6-bis(bromomethyl)pyridine.[4]
Materials:
-
2,6-bis(hydroxymethyl)pyridine
-
48% Hydrobromic acid (HBr)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,6-bis(hydroxymethyl)pyridine in a round-bottom flask, slowly add an excess of 48% hydrobromic acid.
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of potassium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Logical Workflow for Proposed Synthesis
References
Navigating the Solubility Landscape of 4-Bromopyridine-2,6-dimethanol: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 4-Bromopyridine-2,6-dimethanol, a key heterocyclic compound relevant in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive framework for its determination.
This guide outlines a robust experimental protocol for researchers to generate precise and reliable solubility data. Additionally, it includes a template for data presentation and a visual representation of the experimental workflow to assist scientists and drug development professionals in their research endeavors.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. Researchers are encouraged to determine this data experimentally to support their specific applications. The following table provides a structured template for recording and comparing solubility measurements at a defined temperature.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | ||||
| 1,4-Dioxane | ||||
| Halogenated | Dichloromethane (DCM) | |||
| Chloroform | ||||
| Aprotic Polar | Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | ||||
| Acetonitrile | ||||
| Esters | Ethyl Acetate | |||
| Hydrocarbons | Toluene | |||
| Hexane |
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2] This protocol provides a step-by-step guide to obtaining accurate quantitative data for this compound.
Objective: To determine the saturation concentration of this compound in various organic solvents at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps or sealed ampoules
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is critical to ensure that a solid phase remains in equilibrium with the solution.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[1][3]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is crucial to prevent artificially high concentration readings.
-
-
Sample Analysis and Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law to determine the concentration of the unknown sample.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method and generate a calibration curve by plotting the peak area against the concentration of standard solutions.[7][8][9]
-
-
-
Calculation and Reporting:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for solubility determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]
- 5. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Stability and Storage of 4-Bromopyridine-2,6-dimethanol: A Technical Guide
Disclaimer: Specific stability and degradation data for 4-Bromopyridine-2,6-dimethanol are limited in publicly available literature. The following guide is based on data from structurally related compounds, including 4-bromopyridine derivatives and compounds with similar functional groups, as well as general principles of chemical stability. It is intended to serve as a reference for researchers, scientists, and drug development professionals. Experimental validation under specific laboratory conditions is strongly recommended.
Overview and Chemical Profile
This compound is a heterocyclic organic compound. Its structure, featuring a brominated pyridine ring with two hydroxymethyl substituents, suggests potential sensitivities to oxidation, light, and temperature. Understanding these potential liabilities is crucial for maintaining its integrity during storage and handling, ensuring the reliability of experimental results in research and drug development.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality of this compound. The following recommendations are synthesized from best practices for analogous chemical compounds.
Summary of Recommended Conditions
For quick reference, the following table summarizes the recommended storage and handling conditions for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Store in amber vials or in the dark. | Pyridine and brominated compounds can be light-sensitive. |
| Moisture | Keep in a tightly sealed container in a dry place. | The compound may be hygroscopic. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |
Handling Workflow
The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting to minimize degradation.
Caption: Figure 1. Recommended Handling Workflow for this compound.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The presence of a brominated pyridine ring and benzylic alcohol functional groups are key areas of potential instability.
Pyridine and its derivatives are generally stable but can react with potent oxidizing agents. The bromine substituent on the aromatic ring may be susceptible to dehalogenation reactions, particularly in the presence of certain catalysts or under reducing conditions. The benzylic alcohol groups are prone to oxidation, which could lead to the formation of aldehydes or carboxylic acids. Benzyl alcohol itself is known to slowly oxidize to benzaldehyde and benzoic acid upon exposure to air.
The following diagram illustrates these potential degradation pathways.
Caption: Figure 2. Potential Degradation Pathways for this compound.
Generalized Experimental Protocol for Stability Assessment
For researchers wishing to perform their own stability studies on this compound, the following generalized protocol, based on established guidelines such as those from the ICH and EMA, can be adapted.[1][2][3][4][5]
Objective
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.
Materials
-
This compound (minimum of three batches, if available)
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Stability chambers or incubators with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC, LC-MS, NMR)
-
Validated stability-indicating analytical method
Experimental Design
The following table outlines a general framework for a stability study.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months |
| Forced Degradation | ||
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ at room temp. | 0, 2, 4, 8, 24 hours |
| Thermal Stress | 60°C | 0, 1, 3, 7 days |
| Photostability | ICH Q1B conditions | As per guideline |
Procedure
-
Initial Analysis (Time 0): Characterize the initial purity and physical properties (e.g., appearance, solubility) of the this compound samples.
-
Sample Storage: Place the samples in the designated stability chambers under the conditions outlined in the experimental design.
-
Time Point Analysis: At each scheduled time point, withdraw samples and analyze them using the validated stability-indicating method.
-
Data Evaluation: Compare the results at each time point to the initial analysis. Monitor for any significant changes in purity, the appearance of degradation products, or changes in physical properties.
Data Presentation
The results of the stability study should be presented in a clear and organized manner. A summary table, as shown below, is recommended for presenting the quantitative data.
| Condition | Time Point | Purity (%) | Appearance | Degradation Products (%) |
| 2-8°C | 0 | |||
| 3 months | ||||
| ... | ||||
| 25°C/60%RH | 0 | |||
| 3 months | ||||
| ... |
Conclusion
References
Potential Impurities in 4-Bromopyridine-2,6-dimethanol
An In-depth Technical Guide to the Purity Analysis of 4-Bromopyridine-2,6-dimethanol
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, a key building block in various synthetic applications. Due to the limited publicly available data for this specific compound, this guide leverages established analytical techniques for closely related bromopyridine derivatives to provide robust, illustrative protocols and data.
The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway to this compound likely involves the reduction of the corresponding dialdehyde or diester, which in turn may be synthesized from a precursor like chelidamic acid.[1] Potential impurities can therefore be categorized as process-related impurities (unreacted starting materials, intermediates, and by-products) or degradation products.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the starting material for the final reduction step (e.g., 4-bromopyridine-2,6-dicarboxylate or 4-bromopyridine-2,6-dicarbaldehyde).
-
Mono-reduced Intermediate: 4-Bromo-6-(hydroxymethyl)pyridine-2-carbaldehyde or methyl 4-bromo-6-(hydroxymethyl)pyridine-2-carboxylate, resulting from incomplete reduction.
-
Over-brominated Species: Dibrominated or tribrominated pyridine derivatives may form during the bromination step of the pyridine ring.[2]
-
Dehalogenated Impurity: Pyridine-2,6-dimethanol, arising from the loss of the bromine atom during synthesis or purification.
Potential Degradation Products:
-
Oxidation of the methanol groups to aldehydes or carboxylic acids.
-
Decomposition upon exposure to heat, light, or incompatible materials, potentially leading to the release of hydrogen bromide, nitrogen oxides, and carbon oxides.[3]
Analytical Methodologies for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment of this compound, including chromatographic and spectroscopic methods.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.[4] A reversed-phase method with UV detection is generally suitable for aromatic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[5] It provides excellent separation and structural information from the mass spectra of the eluted compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation of the target compound and for identifying and quantifying proton-containing impurities.[4] The introduction of a bromine atom at the 4-position of the pyridine ring will result in distinct shifts in the NMR spectrum compared to the unsubstituted analog.[6]
Data Presentation
The following tables present illustrative quantitative data for the purity analysis of a hypothetical batch of this compound.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.5 | 0.15 | Pyridine-2,6-dimethanol |
| 2 | 5.2 | 0.30 | Mono-reduced Intermediate |
| 3 | 7.8 | 99.5 | This compound |
| 4 | 9.1 | 0.05 | Unidentified Impurity |
Table 2: GC-MS Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification (based on MS) |
| 1 | 4.2 | 0.10 | Residual Solvent (e.g., Dichloromethane) |
| 2 | 6.5 | 99.8 | This compound |
| 3 | 8.1 | 0.10 | 4-Bromo-2,6-lutidine (potential precursor) |
Experimental Protocols
The following are detailed experimental protocols for the purity analysis of this compound, adapted from methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: Octadecyl C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 2.5).[7]
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[2]
-
Purity Calculation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][6]
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound.
-
Identify any unexpected peaks, which may correspond to residual solvents or impurities.[4]
-
Acquire the ¹³C NMR spectrum for further structural confirmation.
-
Mandatory Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical relationship between the synthesis and potential impurities.
References
In-Depth Technical Guide to 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromopyridine-2,6-dimethanol (CAS No. 120491-88-5), a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, commercial availability, safety and handling guidelines, and its application in synthetic protocols.
Core Compound Properties
This compound, also known as (4-bromopyridine-2,6-diyl)dimethanol or 4-Bromo-2,6-bis(hydroxymethyl)pyridine, is a solid, bifunctional pyridine derivative. Its structure, featuring a bromine atom and two hydroxymethyl groups, offers multiple reaction sites for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 120491-88-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 369.7°C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 177.4°C | --INVALID-LINK-- |
| Density | 1.724 g/cm³ | --INVALID-LINK-- |
| Purity | Typically ≥95% - 98% | --INVALID-LINK-- |
| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | --INVALID-LINK-- |
| Canonical SMILES | C1=C(C=C(N=C1CO)CO)Br | --INVALID-LINK-- |
Commercial Suppliers
This compound is available from a number of commercial chemical suppliers. The following table summarizes some of the key suppliers and their offerings. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and data.
Table 2: Commercial Supplier Information
| Supplier | Product Name | Purity | Notes |
| --INVALID-LINK-- | 4-Bromo-2,6-bis(hydroxymethyl)pyridine | - | Provides physical property data. |
| --INVALID-LINK-- | This compound | 98% | Available in various quantities. |
| --INVALID-LINK-- | (4-Bromopyridine-2,6-diyl)dimethanol | 95% | Provides safety and storage information. |
| --INVALID-LINK-- | (4-Bromopyridine-2,6-diyl)dimethanol | - | Listed as a commercial source. |
| --INVALID-LINK-- | (4-bromopyridine-2,6-diyl)dimethanol | - | Listed as a commercial source. |
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. The following information is based on data for the compound and structurally related chemicals.
Table 3: Hazard and Precautionary Statements
| Category | Codes | Description |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.
Experimental Protocols
A key application of this compound is its use as a precursor in the synthesis of other valuable building blocks. The following is a detailed protocol for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine, a highly reactive intermediate, using this compound as the starting material.
Experimental Protocol: Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine [1]
This protocol is adapted from established procedures for the synthesis of 2,6-bis(bromomethyl)pyridine.[1]
-
Materials:
-
4-bromo-2,6-pyridinedimethanol
-
48% Hydrobromic acid
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-bromo-2,6-pyridinedimethanol in a round-bottom flask, slowly add an excess of 48% hydrobromic acid.[1]
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.[1]
-
Cool the mixture to room temperature.[1]
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[1]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Applications in Drug Discovery and Organic Synthesis
Substituted pyridine scaffolds are integral to medicinal chemistry due to their presence in a wide range of biologically active compounds. This compound serves as a versatile building block for creating diverse molecular architectures. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the two hydroxymethyl groups can be further functionalized, for example, by conversion to bromomethyl groups to introduce electrophilic sites.
The resulting 2,6-disubstituted pyridine core is a common motif in compounds investigated for various therapeutic areas. While direct biological activity data for this compound is not widely published, its derivatives are of interest in the development of novel therapeutic agents.
Visualizations
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthetic pathway from a diester to 4-Bromo-2,6-bis(bromomethyl)pyridine.
Caption: Experimental workflow for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.
References
Methodological & Application
Synthesis of 4-Bromopyridine-2,6-dimethanol from 2,6-Lutidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 4-Bromopyridine-2,6-dimethanol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-lutidine. The protocols detailed herein are compiled from established synthetic methods, offering a clear pathway for laboratory-scale preparation.
Synthetic Strategy Overview
The synthesis of this compound from 2,6-lutidine is a four-step process. The overall workflow involves the initial oxidation of the methyl groups of 2,6-lutidine, followed by esterification of the resulting dicarboxylic acid. The subsequent key step is the bromination of the pyridine ring at the 4-position. The final step involves the reduction of the diester functionalities to the corresponding diol.
Caption: Synthetic pathway from 2,6-Lutidine to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic route.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| Pyridine-2,6-dicarboxylic Acid | C₇H₅NO₄ | 167.12 | ~80% | White Solid |
| Dimethyl Pyridine-2,6-dicarboxylate | C₉H₉NO₄ | 195.17 | ~95% | White Solid |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | ~73% | White Solid |
| This compound | C₇H₈BrNO₂ | 218.05 | ~90% (estimated) | Solid |
Experimental Protocols
Step 1: Synthesis of Pyridine-2,6-dicarboxylic Acid
This protocol describes the oxidation of the methyl groups of 2,6-lutidine using potassium permanganate.
Materials:
-
2,6-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,6-lutidine in water.
-
Heat the mixture to 60-100°C.
-
Gradually add potassium permanganate to the heated solution. The molar ratio of 2,6-lutidine to KMnO₄ should be between 1:3 and 1:12.
-
Maintain the reaction at the elevated temperature with vigorous stirring until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the pyridine-2,6-dicarboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield for this step is around 80%.
Step 2: Synthesis of Dimethyl Pyridine-2,6-dicarboxylate
This procedure details the Fischer esterification of pyridine-2,6-dicarboxylic acid.
Materials:
-
Pyridine-2,6-dicarboxylic Acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst
-
Ethyl Acetate
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend pyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of sulfuric acid).
-
Allow the reaction mixture to warm to room temperature and then stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 5% aqueous NaOH solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield dimethyl pyridine-2,6-dicarboxylate as a white solid.[1] This reaction typically proceeds with high yield (around 95%).
Step 3: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
The direct bromination of the electron-deficient pyridine ring in dimethyl pyridine-2,6-dicarboxylate is challenging. An effective method involves starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is first esterified and then the hydroxyl group is substituted with bromine.
Materials:
-
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (can be synthesized from chelidamic acid)
-
Tetrabutylammonium bromide
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve tetrabutylammonium bromide and P₂O₅ in toluene.
-
Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate to the mixture.
-
Stir the mixture at 110°C for 6 hours.
-
After cooling, remove the toluene by rotary evaporation.
-
To the resulting oil, add distilled water and extract the product with dichloromethane.
-
Wash the combined organic phases with water and dry over Na₂SO₄.
-
Evaporate the dichloromethane and recrystallize the crude product from methanol to give dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid. A yield of 73% has been reported for this transformation.[2]
Step 4: Synthesis of this compound
This protocol describes the reduction of the diester to the diol using sodium borohydride, a method analogous to the reduction of the non-brominated counterpart.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (approximately 4 equivalents) in portions to the stirred solution.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Quench the reaction by carefully adding saturated aqueous Na₂CO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the residue with a DCM/Methanol mixture (e.g., 10:1).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to obtain this compound. This reduction is expected to have a high yield, analogous to the reported 96% for the non-brominated diester.[3]
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and the chemical structures of the intermediates and the final product.
References
Application Notes and Protocols for the Reduction of 4-Bromo-2,6-Pyridinedicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of halogenated pyridine derivatives is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. 4-Bromo-2,6-pyridinedicarboxylic acid and its derivatives are versatile building blocks, and the controlled removal or transformation of the bromo-substituent and reduction of the carboxylic acid groups can lead to a variety of valuable intermediates. These intermediates are integral to the synthesis of complex molecular architectures found in drug candidates and functional materials.
This document provides detailed application notes and experimental protocols for the reduction of 4-bromo-2,6-pyridinedicarboxylic acid, focusing on catalytic hydrogenation methods for either selective dehalogenation to yield 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid) or complete reduction including the pyridine ring.
Key Reduction Strategies
The reduction of 4-bromo-2,6-pyridinedicarboxylic acid can be directed towards two primary outcomes:
-
Selective Dehalogenation: This process involves the hydrogenolysis of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom to yield 2,6-pyridinedicarboxylic acid. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.
-
Dehalogenation and Ring Reduction: This more extensive reduction involves the removal of the bromine substituent as well as the saturation of the pyridine ring to produce piperidine-2,6-dicarboxylic acid. This transformation generally requires more forcing conditions or different catalytic systems, such as platinum-based catalysts.
The choice of catalyst, solvent, and reaction conditions is crucial in steering the reaction towards the desired product.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different catalytic reduction methods applicable to halogenated pyridine carboxylic acids.
| Method | Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine-4-carboxylic acid | Nickel | Alkaline Medium | Pyridine-4-carboxylic acid | High (not specified) | [1] |
| 2 | 2,6-Dichloropyridine-4-carboxylic acid | Platinum (Adams) | Glacial Acetic Acid | Piperidine-4-carboxylic acid | High (not specified) | [1] |
| 3 | General Halogenated Monocyclic Aromatics | 3-5% Palladium on Carbon | Methanol | Debrominated Product | 74.4 (example) | [2] |
Experimental Protocols
Protocol 1: Selective Catalytic Debromination to 2,6-Pyridinedicarboxylic Acid
This protocol focuses on the selective removal of the bromine atom from 4-bromo-2,6-pyridinedicarboxylic acid to synthesize 2,6-pyridinedicarboxylic acid. The procedure is adapted from a general method for the catalytic debromination of halogenated aromatic compounds.[2]
Materials:
-
4-Bromo-2,6-pyridinedicarboxylic acid
-
Methanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Sodium Hydroxide
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
-
Parr apparatus or similar hydrogenation reactor
Procedure:
-
In a suitable reaction vessel for a Parr apparatus, dissolve 4-bromo-2,6-pyridinedicarboxylic acid in methanol.
-
Add slightly less than one equivalent of sodium hydroxide to the solution. This is to neutralize the hydrogen bromide that will be liberated during the reaction.
-
Carefully add 3% to 5% (by weight of the starting material) of 5% palladium on carbon catalyst to the solution.
-
Seal the Parr apparatus and purge the system with nitrogen gas before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-500 psig.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by monitoring the hydrogen uptake.
-
Upon completion of the reaction (when hydrogen uptake ceases), carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the 2,6-pyridinedicarboxylic acid.
-
Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Outcome:
This procedure is expected to yield 2,6-pyridinedicarboxylic acid as a white solid. The yield is anticipated to be high, based on analogous reactions.[2]
Protocol 2: Catalytic Reduction to Piperidine-2,6-dicarboxylic Acid
This protocol is designed for the complete reduction of both the bromo-substituent and the pyridine ring of 4-bromo-2,6-pyridinedicarboxylic acid to yield piperidine-2,6-dicarboxylic acid. This method is based on the reduction of a similar compound, 2,6-dichloropyridine-4-carboxylic acid.[1]
Materials:
-
4-Bromo-2,6-pyridinedicarboxylic acid
-
Glacial Acetic Acid
-
Platinum catalyst (e.g., Adams' catalyst, PtO₂)
-
Hydrogen gas (H₂)
-
Parr apparatus or similar hydrogenation reactor
-
Filtration apparatus
Procedure:
-
Dissolve 4-bromo-2,6-pyridinedicarboxylic acid in glacial acetic acid in the reaction vessel of a Parr apparatus.
-
Add the platinum catalyst to the solution. The catalyst loading will need to be optimized, but a starting point of 1-5 mol% can be considered.
-
Seal the reactor, purge with nitrogen, and then introduce hydrogen gas.
-
Pressurize the reactor with hydrogen and maintain stirring. The reaction may require elevated temperature and pressure, which should be determined through optimization.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, vent the reactor and purge with nitrogen.
-
Remove the catalyst by filtration.
-
The product, piperidine-2,6-dicarboxylic acid, can be isolated by removing the acetic acid under reduced pressure and further purification if necessary.
Expected Outcome:
This protocol should result in the formation of piperidine-2,6-dicarboxylic acid. The yield is expected to be high, as reported for the analogous dichloro-compound.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the reduction of 4-bromo-2,6-pyridinedicarboxylic acid.
Caption: Experimental workflow for Protocol 1: Selective Catalytic Debromination.
References
4-Bromopyridine-2,6-dimethanol as a building block in organic synthesis
Application Notes and Protocols: 4-Bromopyridine-2,6-dimethanol
Topic: this compound as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its structure incorporates three key features for molecular elaboration:
-
A pyridine core , which is a common motif in pharmaceuticals and functional materials.
-
Two hydroxymethyl (-CH₂OH) groups at the 2- and 6-positions, which can act as nucleophiles, be converted into various other functional groups, or serve as points for constructing larger molecules like macrocycles and polymers.
-
A bromo substituent at the 4-position, providing a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.
These features make this compound a valuable intermediate for creating complex molecular architectures, particularly in the fields of medicinal chemistry, ligand design for catalysis, and materials science.
Data Presentation
The following tables summarize the known physicochemical properties of a key precursor and the predicted properties of the target compound, this compound.
Table 1: Physicochemical Properties of Precursor Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | White solid |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight ( g/mol ) | 218.05 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, THF, DMSO) |
| Melting Point | Expected to be higher than its non-brominated analog (Pyridine-2,6-dimethanol, 112-114 °C) |
Experimental Protocols
Proposed Synthesis of this compound
The most direct and plausible synthesis of this compound involves the reduction of the corresponding diester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. Strong hydride reducing agents are required for this transformation.
Reaction Scheme:
(Dimethyl 4-bromopyridine-2,6-dicarboxylate) --[Reducing Agent]--> (this compound)
Protocol 1: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (4.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the diester dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting slurry through a pad of Celite® to remove the aluminum salts, washing the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford this compound.
-
Application Notes: this compound as a Building Block
Ligand Synthesis for Coordination Chemistry and Catalysis
The pyridine-2,6-dimethanol scaffold is a well-known tridentate O,N,O-ligand capable of forming stable complexes with a variety of transition metals. The resulting metallo-complexes can be explored as catalysts in various organic transformations.
-
Pincer Ligands: The two hydroxymethyl groups can be further functionalized, for example, by conversion to phosphinites or other coordinating groups, to generate pincer-type ligands. The bromine at the 4-position allows for tuning the electronic properties of the
Application Notes and Protocols: The Versatile Role of 4-Bromopyridine-2,6-dimethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromopyridine-2,6-dimethanol as a versatile building block in medicinal chemistry. This document outlines its potential applications, key synthetic transformations, and detailed experimental protocols for the synthesis of novel derivatives with potential therapeutic value.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom and two hydroxymethyl groups onto the pyridine ring, as in this compound, offers a trifunctionalized platform for the synthesis of diverse and complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. The two hydroxymethyl groups can be readily oxidized to aldehydes or carboxylic acids, providing sites for the formation of imines, hydrazones, amides, and esters, or can be used for etherification. This versatility makes this compound an attractive starting material for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its potential derivatives is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Solubility (Predicted) |
| This compound | C₇H₈BrNO₂ | 218.05 | White to off-white solid | Soluble in methanol, ethanol, DMSO |
| 4-Bromopyridine-2,6-dicarboxaldehyde | C₇H₄BrNO₂ | 214.02 | Pale yellow solid | Soluble in chlorinated solvents, THF |
| 4-Bromopyridine-2,6-dicarboxylic acid | C₇H₄BrNO₄ | 246.02 | White solid | Sparingly soluble in water, soluble in DMSO |
Key Applications in Medicinal Chemistry
Derivatives of brominated pyridines have shown significant potential across various therapeutic areas. While specific biological data for derivatives of this compound are not extensively reported, the broader class of brominated pyridines exhibits a range of biological activities.
Anticancer Agents
Brominated pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The pyridine core can interact with the hinge region of kinases, and the substituents can be tailored to achieve selectivity and potency.
Antimicrobial Agents
The search for novel antimicrobial agents is a critical area of research. Brominated pyridines have shown activity against a range of pathogenic bacteria and fungi. The lipophilicity imparted by the bromo substituent can facilitate cell membrane penetration.
Enzyme Inhibitors
The structural features of this compound derivatives make them suitable candidates for the design of enzyme inhibitors. The ability to introduce diverse functional groups allows for the targeting of specific active sites of enzymes implicated in various diseases.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound.
Protocol 1: Oxidation of this compound to 4-Bromopyridine-2,6-dicarboxaldehyde
This protocol describes the selective oxidation of the primary alcohols to aldehydes, which are versatile intermediates for further derivatization.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (10.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, and wash the filter cake with DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-Bromopyridine-2,6-dicarboxaldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromopyridine-2,6-dicarboxaldehyde
This protocol describes the palladium-catalyzed cross-coupling of the bromopyridine derivative with an arylboronic acid to introduce a new carbon-carbon bond.
Materials:
-
4-Bromopyridine-2,6-dicarboxaldehyde
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask or microwave vial, combine 4-Bromopyridine-2,6-dicarboxaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-pyridine-2,6-dicarboxaldehyde derivative.
Potential Signaling Pathway Interactions
Derivatives of this compound, particularly those developed as kinase inhibitors, could potentially modulate various cellular signaling pathways implicated in diseases like cancer. A representative example is the MAP Kinase pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry. The synthetic protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of the chemical space around this scaffold is warranted and could lead to the identification of potent and selective modulators of various biological targets.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromopyridine-2,6-dimethanol. This versatile building block is a valuable substrate in medicinal chemistry and materials science for the synthesis of complex pyridine derivatives. The methodologies described herein are foundational for creating diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are widely used in the pharmaceutical industry for the synthesis of new drug candidates.[1] The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Negishi, and Stille couplings) or migratory insertion (for Heck and Sonogashira couplings), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3]
For this compound, the primary site of reaction is the electrophilic C(sp²)-Br bond at the 4-position. Careful control of reaction conditions is necessary to avoid side reactions involving the hydroxyl groups of the methanol substituents.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.[4][5][6]
Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. Yields are highly dependent on the specific substrates and conditions used.
| Entry | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 90-98 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 80-90 |
| 4 | Pyrimidine-5-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 6 | 75-85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.[7][8][9]
Representative Reaction Conditions and Yields
The following table provides illustrative conditions for the Heck reaction with aryl bromides.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 80-90 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 12 | 65-75 |
| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 130 | 36 | 50-65 |
Detailed Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
Tri(o-tolyl)phosphine (0.04 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) under an inert atmosphere.
-
Reagent Addition: Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11][12]
Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Sonogashira coupling of bromopyridines.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | t-BuNH₂ | Toluene | 70 | 10 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | Piperidine | Acetonitrile | 50 | 16 | 75-85 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[13]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine.
-
Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of amines.[14][15][16]
Representative Reaction Conditions and Yields
The following table shows typical conditions for the Buchwald-Hartwig amination of aryl bromides.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | THF | 80 | 24 | 75-90 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 16 | 70-85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
(±)-BINAP (0.015 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.015 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Washing and Drying: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes: Suzuki Coupling Protocols for 4-Bromopyridine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in drug development and materials science, the synthesis of 4-arylpyridine derivatives is of significant interest, as this structural motif is a key component in numerous pharmaceuticals and functional materials.[3][4] 4-Bromopyridine and its derivatives are common starting materials for these syntheses.
However, the Suzuki coupling of bromopyridines can present challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to deactivation and lower yields.[2][5] Therefore, the careful selection of the catalyst, ligands, base, and reaction conditions is crucial for a successful transformation.[2] These application notes provide detailed protocols and a comparative analysis of different catalytic systems for the Suzuki coupling of 4-bromopyridine derivatives.
Core Concepts of the Suzuki-Miyaura Coupling
The reaction mechanism involves a catalytic cycle comprising three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 4-bromopyridine to form a palladium(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium(II) complex, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired 4-arylpyridine product and regenerating the palladium(0) catalyst.[2]
Troubleshooting Common Issues
Several side reactions can compete with the desired cross-coupling, leading to reduced yields. Common issues include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the 4-bromopyridine. This can often be minimized by thoroughly degassing the reaction mixture to remove oxygen.[5]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Using anhydrous solvents and more stable boronic esters (like pinacol esters) can mitigate this issue.[5][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky phosphine ligands, such as SPhos and XPhos, can shield the palladium and prevent this coordination.[5]
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst system is critical for achieving high yields. Below is a summary of commonly used catalysts and their performance in the Suzuki coupling of 4-bromopyridine with phenylboronic acid.
| Catalyst System | 4-Halopyridine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |
| Pd/IPr | 2,4-Dichloropyridine | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | [3] |
Microwave-Assisted Suzuki Coupling
Microwave irradiation has emerged as a powerful technique to accelerate Suzuki coupling reactions, often leading to significantly reduced reaction times and improved yields.[7][8]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Power (W) / Time (min) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 W / 2 | 95 | [7][9] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-based Pd(II)-complex (0.25) | KOH | Water | 100-160°C / 5 | 96 | [10] |
Experimental Protocols
Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos) [1]
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), SPhos (2 mol%), the 4-bromopyridine derivative (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Procedure using a Bulky Phosphine Ligand (e.g., XPhos) [5]
-
In an oven-dried Schlenk tube, combine the 4-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Seal the tube and cycle between vacuum and argon three times.
-
Add degassed THF as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Follow the work-up and purification procedure as described in Protocol 1.
Protocol 3: Microwave-Assisted Suzuki Coupling in Aqueous Media [7][10]
-
In a microwave process glass vial, combine the 4-bromopyridine derivative (1 mmol), the appropriate arylboronic acid (1.2 mmol), a base (e.g., KOH, 2 mmol), a phase-transfer catalyst if necessary (e.g., TBAB, 0.6 mmol), and the palladium catalyst (e.g., a pyridine-based Pd(II)-complex, 0.1-0.25 mol%).
-
Add the solvent (e.g., water or a water/ethanol mixture, 10 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-160 °C) or power (e.g., 60 W) for a short duration (e.g., 2-10 minutes).
-
After the reaction is complete, extract the product with an organic solvent (e.g., EtOAc).
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromopyridine-2,6-dimethanol in Materials Science: An Overview of Potential Uses
A comprehensive review of publicly available scientific literature reveals that specific applications of 4-Bromopyridine-2,6-dimethanol in materials science are not extensively documented. However, its molecular architecture, featuring a central pyridine ring functionalized with two hydroxymethyl groups and a bromine atom, suggests its potential as a versatile building block in the synthesis of advanced materials.
This compound, also known as (4-Bromopyridine-2,6-diyl)dimethanol, is noted as a starting material for the synthesis of functional organic structures and as a ligand for catalysis.[1] The presence of reactive hydroxyl groups and a modifiable bromo-substituent opens theoretical pathways for its incorporation into polymers and coordination complexes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic protocols and understanding the potential characteristics of resulting materials.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Melting Point | 158-160 °C |
| Boiling Point (Predicted) | 369.7±37.0 °C |
| Density (Predicted) | 1.724±0.06 g/cm³ |
| CAS Number | 120491-88-5 |
(Data sourced from commercial supplier information[1])
Potential Applications and Synthetic Pathways
While specific experimental data for materials science applications are scarce, the chemical nature of this compound allows for the postulation of several applications and the general synthetic strategies that would underpin them.
Precursor for Polyester and Polyurethane Synthesis
The two primary alcohol (hydroxymethyl) groups on the pyridine ring allow this compound to act as a diol monomer. This functionality is fundamental to step-growth polymerization reactions.
-
Polyesters: Through condensation reactions with dicarboxylic acids or their derivatives (e.g., acyl chlorides), it can be incorporated into polyester chains. The rigid pyridine core would likely enhance the thermal stability and mechanical properties of the resulting polymer.
-
Polyurethanes: Reaction with diisocyanates would lead to the formation of polyurethanes. The pyridine nitrogen atom within the polymer backbone could serve as a site for quaternization or metal coordination, allowing for further modification of the material's properties, such as hydrophilicity or catalytic activity.
A generalized workflow for the synthesis of a polyester using this monomer is outlined below.
Caption: Generalized workflow for polyester synthesis.
Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The pyridine nitrogen atom is a classic coordination site for metal ions. This, combined with the two hydroxyl groups, allows this compound to function as a tridentate or bridging ligand in the construction of coordination polymers or Metal-Organic Frameworks (MOFs). The bromo-substituent provides a handle for post-synthetic modification, where the properties of the MOF could be fine-tuned after its initial synthesis.
The logical relationship for its role in forming a hypothetical coordination polymer is depicted below.
Caption: Logical steps for MOF synthesis and functionalization.
Experimental Protocols
Due to the lack of specific published examples in materials science, detailed, validated experimental protocols cannot be provided. The following are generalized, hypothetical protocols based on standard organic and polymer chemistry techniques that researchers could use as a starting point for investigation.
Protocol 1: Hypothetical Synthesis of a Polyester
Objective: To synthesize a polyester via solution polymerization of this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine (acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Pour the viscous solution slowly into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer by vacuum filtration, wash thoroughly with methanol, and then with water to remove any pyridinium hydrochloride salt.
-
Dry the resulting polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterize the polymer using techniques such as FTIR, NMR, GPC (for molecular weight), and TGA/DSC (for thermal properties).
Disclaimer: The protocols and pathways described are hypothetical and intended for informational purposes for a research audience. They are based on general chemical principles and have not been validated. Researchers should conduct a thorough safety assessment and literature review before attempting any new experimental work.
References
Application Notes and Protocols for the Derivatization of Hydroxyl Groups in 4-Bromopyridine-2,6-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,6-dimethanol is a versatile bifunctional building block in synthetic chemistry. The presence of two primary hydroxyl groups and a bromine atom on the pyridine ring offers multiple sites for chemical modification. Derivatization of the hydroxyl groups is a crucial step in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This allows for the exploration of structure-activity relationships (SAR) in drug discovery and the development of new materials with tailored properties. These application notes provide detailed protocols for three common and robust methods for derivatizing the hydroxyl groups of this compound: O-alkylation (etherification), O-acetylation (esterification), and O-silylation.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the derivatization of this compound. These are starting points and may require optimization for specific applications.
| Derivatization Method | Key Reagents | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| O-Methylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF | 0 to 25 | 4-8 | 50-95[1][2][3] |
| O-Acetylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | Pyridine | 25 | 2-4 | 90-98[4][5] |
| O-Silylation | TBDMS-Cl | Imidazole | DMF | 25 | 3-6 | 92-99[6][7] |
Experimental Protocols
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the dimethylation of this compound to form 4-Bromo-2,6-bis(methoxymethyl)pyridine using methyl iodide. The Williamson ether synthesis is a reliable method for forming ethers from alcohols.[1]
Materials and Reagents:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (2.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add Methyl Iodide (2.5 eq.) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: O-Acetylation (Esterification)
This protocol details the diacetylation of this compound to yield (4-Bromo-pyridine-2,6-diyl)bis(methylene) diacetate. This method uses acetic anhydride with pyridine serving as both the catalyst and the solvent.
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Acylation: Add Acetic Anhydride (2.5 eq.) dropwise to the solution at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization or flash column chromatography.
Protocol 3: O-Silylation (Protection)
This protocol describes the formation of the bis-tert-butyldimethylsilyl (TBDMS) ether of this compound. The TBDMS group is a common protecting group for alcohols due to its stability and ease of removal.[6]
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Silylation: Add imidazole (2.5 eq.) and stir until it is fully dissolved. Then, add TBDMS-Cl (2.2 eq.) portion-wise to the stirred solution at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash with water, followed by brine, to remove DMF and imidazole. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Reaction pathways for the derivatization of this compound.
References
Application Notes and Protocols: Coordination Chemistry of 4-Bromopyridine-2,6-dimethanol with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-2,6-dimethanol is a functionalized pyridine ligand with significant potential in coordination chemistry and drug development. Its structure, featuring a central pyridine ring with two methanol arms and a bromine substituent at the 4-position, offers a versatile platform for the synthesis of novel metal complexes. The nitrogen atom of the pyridine ring and the oxygen atoms of the two hydroxyl groups can act as a tridentate chelating ligand, forming stable complexes with a variety of metal ions. The presence of the electron-withdrawing bromine atom is anticipated to modulate the electronic properties of the pyridine ring, thereby influencing the stability, reactivity, and potential therapeutic applications of the resulting metal complexes.
This document provides an overview of the coordination chemistry of this compound, including proposed synthesis protocols for the ligand and its metal complexes, characterization techniques, and a discussion of its potential applications, particularly in the realm of drug development. Due to the limited direct experimental data on this compound, this guide draws objective comparisons from the well-studied, analogous ligand, Pyridine-2,6-dimethanol.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| CAS Number | 120491-88-5 |
| Appearance | Predicted: White to off-white solid |
| pKa | 12.0 ± 0.10 (Predicted) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in anhydrous ethanol in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add an excess of sodium borohydride to the stirred solution in portions.
-
After the addition is complete, continue stirring at 0°C for one hour.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional two hours.
-
Heat the mixture to reflux for 10 hours to ensure complete reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield this compound.
General Synthesis of Metal(II) Complexes
The synthesis of metal complexes with this compound is expected to follow established procedures for the parent ligand, Pyridine-2,6-dimethanol.[3] A general protocol for the synthesis of transition metal complexes is outlined below.
Materials:
-
This compound
-
Metal(II) salt (e.g., chloride, nitrate, acetate of Cu(II), Ni(II), Co(II), etc.)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the desired metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to target different coordination geometries.
-
The reaction mixture can be stirred at room temperature or heated to reflux for several hours.
-
The resulting metal complex may precipitate upon cooling or after the addition of a less polar solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: A Comparative Analysis
Direct quantitative data for metal complexes of this compound is scarce. However, extensive data exists for the parent ligand, Pyridine-2,6-dimethanol (pdmH₂). The following tables summarize key data for pdmH₂ complexes to provide a baseline for comparison. The presence of the 4-bromo substituent is expected to influence these properties.
Table 1: Selected Bond Lengths and Angles for Pyridine-2,6-dimethanol (pdmH₂) Metal Complexes.
| Complex | M-N (Å) | M-O (Å) | O-M-O Angle (°) |
| [Cu(pdmH₂)Cl₂] | ~2.0 | ~2.3 | ~160 |
| [Cd(pdmH)Cl₃]n | - | ~2.42 | - |
| [Ln(pdmH₂)₂(NO₃)₂]⁺ | ~2.6 | ~2.4 | ~120 |
Data is compiled from representative structures and should be considered approximate.[4][5]
Table 2: Key Spectroscopic Data for Pyridine-2,6-dimethanol (pdmH₂) and its Predicted Shifts upon Coordination.
| Technique | Key Signals for Free pdmH₂ | Expected Shifts upon Coordination to a Metal Ion |
| ¹H NMR | Pyridine-H: ~7.8 ppm (t), ~7.4 ppm (d); CH₂: ~4.7 ppm (s); OH: broad singlet | Downfield shift of pyridine and CH₂ protons. |
| ¹³C NMR | Pyridine-C: ~158, ~138, ~121 ppm; CH₂: ~64 ppm | Shift in pyridine and CH₂ carbon signals. |
| FT-IR (cm⁻¹) | ν(O-H): ~3300-3100; ν(C=N), ν(C=C): ~1600-1400; ν(C-O): ~1030 | Broadening and shift of ν(O-H); shifts in pyridine ring vibrations; appearance of new bands for M-N and M-O vibrations in the far-IR region. |
The electron-withdrawing nature of the bromine atom in this compound is predicted to decrease the electron density on the pyridine nitrogen, making it a weaker donor to metal ions. This may result in longer metal-pyridine bond lengths and potentially lower stability constants for the corresponding metal complexes compared to those of Pyridine-2,6-dimethanol.
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromopyridine-2,6-dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromopyridine-2,6-dimethanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating the desired compound from significant amounts of impurities with different polarities.
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities in crude this compound largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding dicarboxylate or diacid precursor.
-
Partially reacted intermediates: For example, the mono-alcohol species (4-bromo-6-(hydroxymethyl)picolinaldehyde or the corresponding carboxylic acid).
-
Byproducts of bromination: If not performed on a fully substituted precursor.
-
Solvent residues: From the reaction or initial work-up.
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to get a preliminary idea of the number of components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: What are the recommended storage conditions for purified this compound?
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The compound may be impure, or the cooling process is too rapid.[3] | Re-dissolve the oil by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly. Using a mixed solvent system and adding more of the solvent in which the compound is more soluble can also be beneficial.[3] |
| No crystals form, even after cooling. | The solution is likely not supersaturated. | Induce crystallization by scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, or reducing the solvent volume by evaporation and allowing it to cool again.[3] |
| Poor recovery of the product. | Too much solvent was used, or the chosen solvent is too effective at all temperatures. | Concentrate the filtrate by evaporating some of the solvent and cool the solution again. Alternatively, try a different solvent or a mixed solvent system. |
| Recrystallized product is still impure. | An impurity with similar solubility properties may be co-crystallizing. | Perform a second recrystallization, potentially using a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal, or the column is overloaded. | Optimize the eluent system using TLC before running the column. Use a larger column or reduce the amount of crude material loaded. |
| Product does not elute from the column. | The eluent is not polar enough, or the compound is reacting with the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be sensitive to acidic silica gel, consider using neutral or basic alumina as the stationary phase.[2] |
| Streaking or tailing of spots on TLC/Column. | The basic pyridine nitrogen is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[2] |
| Product elutes with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2] |
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory techniques for related compounds, as specific literature for this compound is limited. Optimization will be necessary.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the polarity of the two hydroxyl groups, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system that provides good separation of the desired product from impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity eluent, gradually increasing the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Recrystallization of 4-Bromopyridine-2,6-dimethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Bromopyridine-2,6-dimethanol, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Due to the polar nature of the two hydroxyl groups and the pyridine ring, polar solvents are generally the most suitable for recrystallizing this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Methanol and ethanol are excellent starting points. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.[1]
Q2: How can I improve the yield of my recrystallization?
A2: Low recovery is a common issue in recrystallization. To improve your yield:
-
Use a minimal amount of hot solvent: Adding too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1][4] Dissolve the crude product in the minimum volume of near-boiling solvent necessary to fully dissolve it.[1]
-
Cool the solution slowly: Gradual cooling promotes the formation of pure crystals.[2] Once the solution has reached room temperature, cooling it further in an ice bath can increase the yield.[2]
-
Minimize transfers: Each transfer of the solid or solution can lead to material loss.
-
Concentrate the mother liquor: After filtering the first crop of crystals, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second, albeit potentially less pure, crop of crystals.[3]
Q3: My compound contains colored impurities. How can I remove them?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5] Use a minimal amount, as excess charcoal can adsorb your product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6]
Troubleshooting Guide
Problem 1: No crystals form, even after the solution has cooled.
-
Possible Cause: The solution may not be supersaturated, either because too much solvent was used or the initial material was purer than expected.[3][4]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites.[1][3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystal growth.[1][3]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2][3]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[2][3][6]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound may be impure, or the solution is cooling too rapidly.[2][3][4] This can also occur if the boiling point of the solvent is higher than the melting point of the solute.[2]
-
Solutions:
-
Reheat and Add Solvent: Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[2][3][4]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a more gradual temperature decrease.[4]
-
Solvent System Adjustment: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[3][6]
-
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in common laboratory solvents to guide solvent selection.
| Solvent | Polarity | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | High | 0.5 | 8.0 | Good (Potential for mixed solvent) |
| Methanol | High | 1.5 | 25.0 | Excellent |
| Ethanol | High | 1.0 | 20.0 | Excellent |
| Acetone | Medium | 5.0 | 15.0 | Moderate (High solubility at RT) |
| Ethyl Acetate | Medium | 0.2 | 5.0 | Good |
| Dichloromethane | Low | < 0.1 | 1.0 | Poor |
| Hexane | Non-polar | < 0.01 | < 0.1 | Unsuitable |
Experimental Protocol: Recrystallization from a Single Solvent
This protocol outlines a standard procedure for the recrystallization of this compound using methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of methanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of hot methanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and flask to prevent premature crystallization.[6]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Column Chromatography Purification of 4-Bromopyridine-2,6-dimethanol
This guide provides detailed methods, troubleshooting advice, and frequently asked questions for the purification of 4-Bromopyridine-2,6-dimethanol using column chromatography. The inherent polarity and the basic nature of the pyridine ring present unique challenges that are addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant streaking or peak tailing on my TLC plate or during column elution?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] This phenomenon is primarily caused by strong, undesirable secondary interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, can be added to the mobile phase.[3][4] This additive will preferentially interact with the active silanol sites, minimizing their interaction with your target compound and leading to more symmetrical peaks.[1]
Q2: My compound is not moving from the baseline on the TLC plate (Rf value is near zero), even with ethyl acetate. What should I do?
A: An Rf value near zero indicates that the eluent is not polar enough to move the highly polar this compound up the stationary phase. You need to increase the polarity of your mobile phase. A common strategy for very polar compounds is to use a more aggressive solvent system.[5] Consider using a mixture of dichloromethane (DCM) and methanol (MeOH). If the compound still doesn't move, adding a small percentage of a stock solution of 10% ammonium hydroxide in methanol to your eluent can be highly effective.[3][5]
Q3: My compound is eluting with the solvent front (Rf value is near one). How can I achieve better separation?
A: An Rf value near one means the mobile phase is too polar, causing your compound to travel with the solvent instead of interacting with the stationary phase. You must decrease the eluent's polarity.[4] Start with a less polar solvent system, such as a high percentage of hexanes or petroleum ether with a small amount of ethyl acetate, and gradually increase the proportion of the polar solvent until you achieve an optimal Rf value, typically in the range of 0.2-0.4.
Q4: Is silica gel the best stationary phase? Are there alternatives?
A: Silica gel is the most common stationary phase for column chromatography. However, if your compound shows signs of degradation on the acidic silica surface, or if tailing persists despite using additives, alternatives should be considered.[5] Alumina (neutral or basic) can be a good substitute for acid-sensitive compounds.[3] For extremely polar compounds, reverse-phase chromatography (using a nonpolar stationary phase like C18 with a polar mobile phase) can also be an effective solution.[3]
Q5: What is the best way to load my crude sample onto the column?
A: There are two primary methods: wet loading and dry loading.
-
Wet Loading : Dissolve the sample in the minimum amount of the initial, least polar eluent and carefully pipette it onto the top of the column bed.[6] This is a quick method for samples that are readily soluble in the mobile phase.
-
Dry Loading : If your compound has poor solubility in the eluent, dry loading is recommended.[6] Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. This technique often results in better separation and sharper bands.
Troubleshooting Guide
The following table summarizes common problems encountered during the column chromatography of this compound and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic pyridine and acidic silica gel.[1][4] | Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.[4] |
| Column overload.[1] | Reduce the amount of crude sample loaded onto the column. | |
| Product Does Not Elute | The mobile phase is not polar enough.[4] | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture). |
| Compound may be irreversibly adsorbed or reacting with the silica gel.[5] | Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing (2D TLC).[5] If degradation occurs, switch to a neutral stationary phase like alumina.[4] | |
| Product Elutes with Solvent Front | The mobile phase is too polar.[4] | Decrease the polarity of the eluent. Start with a non-polar solvent and gradually add a more polar one.[4] |
| Poor Separation / Co-elution of Impurities | The chosen solvent system has poor selectivity. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that maximizes the difference in Rf values (ΔRf) between your product and impurities. |
| The column was packed improperly, leading to channeling. | Ensure the stationary phase is packed uniformly without any cracks or air bubbles. | |
| The elution was performed too quickly. | Reduce the flow rate of the mobile phase to allow for proper equilibration between the stationary and mobile phases. | |
| Low Product Recovery | The compound is unstable on silica gel.[5] | Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] |
| The fractions containing the product were not all identified. | Carefully monitor the elution using TLC analysis for every few fractions to ensure all product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Preparation : Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Spotting : Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Solvent System Screening : Develop the TLC plate in a closed chamber with different solvent systems. Start with less polar mixtures and increase polarity.
| Recommended Starting Solvent Systems |
| Hexane / Ethyl Acetate (e.g., from 80:20 to 50:50) |
| Dichloromethane / Ethyl Acetate (e.g., from 95:5 to 80:20) |
| Dichloromethane / Methanol (e.g., from 99:1 to 95:5) |
| Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95:5:0.1) |
-
Analysis : After development, visualize the spots under a UV lamp (254 nm). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 while maximizing separation from impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation :
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent (determined by TLC).
-
Pour the slurry into the column. Use gentle air pressure to pack the column uniformly, ensuring no air bubbles or cracks are present.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading :
-
Use the dry loading method described in the FAQ section for best results.
-
-
Elution and Fraction Collection :
-
Carefully add the eluent to the top of the column.
-
Begin elution, starting with the low-polarity solvent system identified during TLC.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase. A shallow gradient often provides the best resolution.
-
Collect fractions in an ordered array of test tubes.
-
-
Analysis :
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Bromopyridine-2,6-dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-Bromopyridine-2,6-dimethanol, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic pathway starts from chelidamic acid. This involves a three-step process:
-
Esterification: Conversion of chelidamic acid to a diester, typically dimethyl or diethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Bromination: The hydroxyl group at the 4-position is replaced with bromine to yield dimethyl 4-bromopyridine-2,6-dicarboxylate.
-
Reduction: The two ester groups are reduced to hydroxyl groups to give the final product, this compound.
An alternative route involves the formation of 4-Bromopyridine-2,6-dicarboxylic acid, which is then reduced to the target diol.[1]
Q2: My overall yield is very low. Which step is the most likely cause?
A2: Each step can contribute to a low overall yield. However, the bromination and reduction steps are often the most critical. Incomplete bromination can lead to a mixture of starting material and product that is difficult to separate. The reduction step can suffer from incomplete conversion or the formation of byproducts due to the reduction of the pyridine ring or the bromo-substituent.
Q3: I am having trouble with the purification of the final product. What are the recommended methods?
A3: Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common method. It is sometimes beneficial to add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to prevent streaking caused by the basicity of the pyridine nitrogen. Recrystallization from a suitable solvent system can also be an effective purification technique.
Q4: Are there any stability issues with this compound or its intermediates?
A4: While specific stability data for this compound is limited, related pyridine compounds can be sensitive to air and moisture. It is advisable to store the compound and its intermediates under an inert atmosphere in a cool, dry place. The free base of 4-bromopyridine has been reported to self-oligomerize, so it is best to handle it with care and store it appropriately.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Dimethyl 4-bromopyridine-2,6-dicarboxylate (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete Bromination | Ensure the use of an appropriate brominating agent (e.g., POBr₃ or PBr₅) and sufficient heating as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate. |
| Degradation of Starting Material or Product | The reaction is typically run at high temperatures. Ensure the reaction time is not excessively long, as this can lead to decomposition. |
| Loss of Product During Workup | Optimize the extraction and recrystallization steps. Ensure the pH is correctly adjusted during the workup to prevent the loss of product into the aqueous phase. |
Problem 2: Low Yield or No Product in the Reduction Step
| Potential Cause | Recommended Solution |
| Choice of Reducing Agent | Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters or carboxylic acids. Use a stronger reducing agent like Lithium aluminum hydride (LiAlH₄). Alternatively, NaBH₄ in combination with a Lewis acid like AlCl₃ can be effective, though it may be a more difficult reaction.[2][3] |
| Incomplete Reduction | Use a sufficient excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄) to ensure the complete reduction of both ester groups. Monitor the reaction by TLC until the starting diester is fully consumed. |
| Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions, as LiAlH₄ reacts violently with water. Use dry solvents (e.g., THF, diethyl ether). The reaction may require refluxing for several hours to go to completion. |
| Side Reactions: Reduction of the Pyridine Ring | Strong reducing agents like LiAlH₄ can potentially reduce the pyridine ring, leading to dihydropyridine or piperidine byproducts.[4][5] To minimize this, maintain a controlled temperature and avoid prolonged reaction times after the starting material is consumed. |
| Side Reactions: Reduction of the Bromo-substituent | LiAlH₄ can, in some cases, reduce aryl bromides.[6] This is generally not a highly favorable reaction but can occur as a side reaction. Careful monitoring of the reaction and avoiding excessive heat or reaction time can help minimize this. |
| Difficult Workup | The workup for LiAlH₄ reactions requires careful quenching to avoid hazards and to ensure the product can be efficiently extracted. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). |
Experimental Protocols
Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This protocol is adapted from the synthesis of similar pyridine dicarboxylates.[7]
-
Esterification of Chelidamic Acid: To a suspension of chelidamic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux and stir for 3-4 hours. After cooling, remove the solvent under reduced pressure. The resulting solid is dimethyl 4-hydroxypyridine-2,6-dicarboxylate.
-
Bromination: In a round-bottom flask, combine tetrabutylammonium bromide and phosphorus pentoxide (P₂O₅) in toluene. Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate. Stir the mixture at 110 °C for 6 hours. After cooling, remove the toluene by rotary evaporation. Add distilled water to the resulting oil and extract the product with dichloromethane. Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be recrystallized from methanol to yield pure Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[7][8]
Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate
This is a general proposed protocol based on standard reduction procedures.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Diester: Cool the suspension to 0 °C in an ice bath. Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used. Stir the mixture until a granular white precipitate forms.
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromopyridine-2,6-dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromopyridine-2,6-dimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to improper storage or handling. | - Use a fresh, unopened container of the reducing agent. - Ensure the reducing agent is handled under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Reducing Agent: The molar equivalent of the reducing agent may be too low for complete conversion. | - Increase the molar equivalents of the reducing agent. A common range is 2-4 equivalents for the reduction of diesters. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Incomplete Reaction | Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Poor Solubility of Starting Material: The starting diester may not be fully dissolved in the reaction solvent. | - Choose a solvent in which the starting material is more soluble (e.g., THF, Et₂O). - Gently warm the mixture to aid dissolution before adding the reducing agent. | |
| Presence of Impurities | Formation of Mono-alcohol Intermediate: Incomplete reduction can lead to the formation of methyl 4-bromo-6-(hydroxymethyl)picolinate. | - Increase the amount of reducing agent and/or prolong the reaction time. |
| Dehalogenation: The bromo-substituent can be reduced, leading to the formation of Pyridine-2,6-dimethanol. | - Use a milder reducing agent (e.g., NaBH₄ in the presence of a Lewis acid) or conduct the reaction at a lower temperature. | |
| Hydrolysis of Starting Material: Presence of water can hydrolyze the ester groups of the starting material or react with the reducing agent. | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere. | |
| Difficult Purification | Co-elution of Product and Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] |
| Product "Oiling Out" During Recrystallization: The product may not crystallize properly from the chosen solvent. | - Use a solvent pair for recrystallization: dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly.[1] - Scratch the inside of the flask with a glass rod to induce crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the reduction of a suitable diester precursor, typically Dimethyl 4-bromopyridine-2,6-dicarboxylate, using a hydride-based reducing agent like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄).
Q2: What are the expected major side products in this synthesis?
A2: The primary side products include the mono-reduced intermediate (methyl 4-bromo-6-(hydroxymethyl)picolinate) and the dehalogenated product (Pyridine-2,6-dimethanol). The formation of these byproducts is highly dependent on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester is significantly less polar than the diol product. A developing system such as ethyl acetate/hexanes can be used. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progression of the reaction.
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification method is column chromatography on silica gel.[1] A gradient elution with a solvent system like ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent can be used for further purification.[1]
Q5: What are the appropriate storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Synthesis of this compound via Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate
Materials:
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Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
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Saturated aqueous solution of Sodium sulfate (Na₂SO₄)
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Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
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Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), suspend Lithium aluminum hydride (2.5 eq) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again with water.
-
Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Collect the filtrate.
-
Extraction: If necessary, extract the aqueous layer with ethyl acetate. Combine all organic phases.
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
References
Preventing decomposition of 4-Bromopyridine-2,6-dimethanol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromopyridine-2,6-dimethanol during chemical reactions. The information is based on established principles of pyridine chemistry and data from structurally related compounds, as specific literature on the stability of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on related pyridine compounds, the main stability concerns for this compound include:
-
Sensitivity to Strong Bases: The pyridine ring can be susceptible to nucleophilic attack or base-mediated side reactions. The free base of 4-bromopyridine is known to be unstable and can self-oligomerize.[1][2]
-
Oxidation: The hydroxymethyl groups are susceptible to oxidation to form the corresponding aldehydes or carboxylic acids, especially in the presence of common oxidizing agents.[3][4][5][6]
-
Thermal Decomposition: Brominated aromatic compounds can decompose at elevated temperatures, potentially releasing hazardous substances like hydrogen bromide.[7]
-
Acid Sensitivity: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids could lead to side reactions.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the longevity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and moisture-related degradation.
Q3: Can the pyridine nitrogen interfere with my reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts (e.g., palladium), potentially inhibiting or poisoning the catalyst.[5] This is a crucial consideration in cross-coupling reactions. The use of appropriate ligands can often mitigate this issue.
Q4: What are the potential hazardous decomposition products of this compound?
A4: Thermal decomposition of brominated flame retardants, which share structural motifs, can produce toxic substances, including brominated dibenzo-p-dioxins and dibenzofurans.[8] While the exact decomposition products of this compound are not documented, it is prudent to handle it with care, especially at elevated temperatures, and to assume the potential for the release of hydrogen bromide and other hazardous fumes.[7]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen may be coordinating to the palladium center.[5] Use bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) to shield the metal center. Consider using a higher catalyst loading (e.g., 5-10 mol%). |
| Decomposition under Basic Conditions | Strong bases (e.g., NaOtBu, LiHMDS) can cause decomposition or self-oligomerization of the pyridine ring.[1][2] Use milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9][10] |
| Reaction with Hydroxymethyl Groups | The base may deprotonate the hydroxyl groups, leading to side reactions. Protect the diol functionality prior to the coupling reaction (see Protocol 3). Alternatively, a protecting-group-free approach may be possible with careful selection of a mild base.[11] |
Issue 2: Formation of Side Products in Ether Synthesis (e.g., Williamson Ether Synthesis)
| Possible Cause | Recommended Solution |
| Elimination Reaction | If using a secondary or tertiary alkyl halide, E2 elimination will compete with the desired SN2 reaction, especially with a strong base.[12][13] Use a primary alkyl halide or a tosylate/mesylate as the electrophile.[14] |
| Reaction at Pyridine Nitrogen | The pyridine nitrogen can be alkylated, although this is generally less favorable than O-alkylation of the alkoxide. |
| Decomposition by Strong Base | Strong bases like NaH can potentially lead to decomposition of the pyridine ring. Use the minimum required amount of base and maintain a low reaction temperature. |
| C-Alkylation | For aryloxides, C-alkylation can be a competing side reaction.[15] While less common for the alkoxide of this compound, it is a possibility to consider. |
Issue 3: Unwanted Oxidation of Hydroxymethyl Groups
| Possible Cause | Recommended Solution |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. |
| Air Sensitivity | Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation, especially at elevated temperatures. |
| Incompatible Reagents | Some reagents, even if not classic oxidants, can promote oxidation under certain conditions. Review all reaction components for compatibility. Consider protecting the diol if oxidation is a persistent issue. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established methodologies for similar compounds. Optimization for your specific substrate and reaction scale is recommended.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol aims to minimize decomposition by using a moderate base and controlled temperature.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DMF. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Etherification: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (2.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mitsunobu Reaction
The Mitsunobu reaction can be an alternative for ether synthesis, particularly for secondary alcohols, and proceeds with inversion of stereochemistry.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the acidic nucleophile (e.g., a phenol or carboxylic acid, 2.2 eq.), and triphenylphosphine (PPh₃, 2.2 eq.) in anhydrous THF. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.2 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes).
Note on Mitsunobu Side Reactions: A common side product can form if the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile. This is more likely if the nucleophile has a high pKa (>13) or is sterically hindered.[16]
Protocol 3: Suzuki-Miyaura Cross-Coupling with Silyl-Protected Diol
This protocol involves the protection of the hydroxymethyl groups as silyl ethers to prevent side reactions with the base.
-
Protection:
-
Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 2.3 eq.) and stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the silyl-protected intermediate by flash chromatography.
-
-
Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the silyl-protected 4-bromopyridine derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a mild base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC.
-
-
Deprotection and Work-up:
-
After the coupling reaction is complete, cool the mixture to room temperature.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF, 2.5 eq.) and stir at room temperature for 2-4 hours to remove the silyl protecting groups.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Data Summary
Due to the lack of specific quantitative data for this compound, the following table provides general stability information for related pyridine compounds. This should be used as a guideline for handling and reaction setup.
| Compound Class | Conditions to Avoid | Potential Decomposition/Side Reactions | References |
| 4-Halopyridines | Strong bases, high temperatures | Self-oligomerization/polymerization, nucleophilic aromatic substitution | [1][2] |
| Pyridine Alcohols | Strong oxidizing agents | Oxidation of alcohol to aldehyde or carboxylic acid | [3][4][5][6] |
| Brominated Aromatics | High temperatures (>200 °C) | Thermal decomposition, release of HBr and potentially toxic byproducts | [7][8] |
Visualizations
Potential Decomposition Pathways
Caption: Potential degradation routes for this compound.
Experimental Workflow: Protected Suzuki Coupling
Caption: A workflow for Suzuki coupling using a protecting group strategy.
References
- 1. reddit.com [reddit.com]
- 2. scite.ai [scite.ai]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Bromopyridine-2,6-dimethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Bromopyridine-2,6-dimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of a diester precursor, such as dimethyl 4-bromopyridine-2,6-dicarboxylate. Potential impurities may include:
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Unreacted Starting Material: The diester precursor that was not fully reduced.
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Mono-alcohol Intermediate: The partially reduced product where only one of the two ester groups has been converted to an alcohol.
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Over-reduction Products: In some cases, the bromine atom on the pyridine ring may be susceptible to reduction, leading to the formation of pyridine-2,6-dimethanol.
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Hydrolysis Products: If moisture is present during the synthesis or work-up, hydrolysis of the ester groups of the starting material can lead to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.
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Recrystallization is an excellent method for removing small amounts of impurities, especially if the crude product is in a solid form.
-
Column chromatography is highly effective for separating the desired product from impurities with different polarities, particularly when the crude material contains a complex mixture of byproducts.[1]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and efficient method to get a preliminary assessment of the number of components in your crude product. By comparing the Rf values of your sample with the starting materials (if available), you can infer the presence of impurities. For a more definitive identification and quantification of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the ideal storage conditions for purified this compound?
A4: To maintain the integrity of the compound, it is recommended to store purified this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solutions |
| Product "oils out" instead of crystallizing. | - The cooling process is too rapid.- The chosen solvent is too effective at dissolving the compound, even at low temperatures.- High concentration of impurities. | - Re-heat the solution to dissolve the oil and allow it to cool down more slowly.- Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution to decrease the overall solubility.- Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent at all temperatures. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.- Place the flask in an ice bath or refrigerator to further decrease the temperature. |
| Low recovery of the purified product. | - Too much solvent was used during dissolution.- The product has significant solubility in the cold recrystallization solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop.- Ensure the washing step after filtration is done with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | - Impurities have similar solubility profiles to the product and co-crystallize. | - Perform a second recrystallization using a different solvent or a mixture of solvents.- Consider an alternative purification method like column chromatography for better separation. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solutions |
| Poor separation of the product from impurities. | - The eluent (solvent system) is not optimal.- The column is overloaded with the crude sample.- The stationary phase (e.g., silica gel) is not packed uniformly. | - Optimize the eluent system by running preliminary TLC plates with different solvent mixtures to achieve good separation between the spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed carefully to create a uniform bed of the stationary phase. |
| The product elutes with the solvent front. | - The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| The product does not elute from the column. | - The eluent is not polar enough.- The compound may be strongly interacting with the stationary phase. | - Gradually increase the polarity of the eluent.- If using silica gel (which is acidic), consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with the basic pyridine nitrogen. Alternatively, neutral alumina can be used as the stationary phase. |
| Streaking or tailing of spots on TLC/column. | - Strong interaction of the basic pyridine compound with the acidic silica gel.- The sample is overloaded. | - Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.- Reduce the concentration of the sample spotted on the TLC plate or loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system. For a polar compound like this compound, polar solvents such as ethanol, methanol, or mixtures with water are good starting points.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue to add the solvent in small portions until the compound completely dissolves at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored and the pure compound is expected to be colorless, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, perform a TLC analysis of the crude material using different solvent systems (e.g., varying ratios of ethyl acetate in hexanes) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into a chromatography column, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). This solution can be carefully added to the top of the column. Alternatively, for better resolution, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the packed column.
-
Elution: Begin eluting the column with the determined non-polar solvent system. Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Troubleshooting decision tree for column chromatography problems.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromopyridine-2,6-dimethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4-Bromopyridine-2,6-dimethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and plausible synthetic route starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This multi-step process involves the esterification of the carboxylic acids, followed by bromination of the 4-hydroxy group, and finally, reduction of the diester to the desired diol.
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediates are Dimethyl 4-hydroxypyridine-2,6-dicarboxylate and Dimethyl 4-bromopyridine-2,6-dicarboxylate. The purity of these intermediates is crucial for the success of the subsequent steps.
Q3: Are there any major safety concerns when scaling up this synthesis?
A3: Yes, several steps require careful handling of hazardous reagents. For instance, thionyl chloride or phosphorus-based brominating agents are corrosive and toxic. The reduction step often involves reactive hydrides like sodium borohydride or lithium aluminum hydride, which are flammable and react violently with water. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each reaction step.[1] Developing an effective solvent system for TLC will be essential for distinguishing between the starting material, intermediates, and the final product.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain its integrity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Esterification of Chelidamic Acid
| Issue | Potential Cause | Recommended Solution |
| Low yield of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Incomplete reaction. | Ensure a sufficient amount of catalyst (e.g., sulfuric acid) is used.[2] Increase the reaction time or temperature if necessary, and monitor the reaction by TLC until the starting material is consumed. |
| Loss of product during workup. | Optimize the extraction and recrystallization steps to minimize product loss. Ensure the pH is correctly adjusted during workup. | |
| Product is impure after initial precipitation | Contamination with unreacted starting materials or byproducts. | Recrystallize the crude product from a suitable solvent. Washing the filtered solid with a cold solvent can also help to remove impurities.[1] |
Step 2: Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
| Issue | Potential Cause | Recommended Solution |
| Low yield of Dimethyl 4-bromopyridine-2,6-dicarboxylate | Incomplete bromination. | Ensure the use of an appropriate brominating agent and suitable reaction conditions. Monitor the reaction progress using TLC to confirm the disappearance of the starting material.[1] |
| Side reactions. | The presence of water can lead to unwanted side reactions. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1] | |
| Formation of impurities/byproducts | Over-bromination or side reactions due to poor temperature control. | Maintain strict temperature control during the addition of the brominating agent. Consider portion-wise addition of the reagent. |
Step 3: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reduction. | Ensure a sufficient excess of the reducing agent (e.g., sodium borohydride) is used. The reaction time can also be extended, and progress monitored by TLC. |
| Degradation of the product. | The workup conditions should be carefully controlled to avoid degradation of the diol. Use of a mild quenching agent and avoiding extreme pH values is recommended. | |
| Difficult product isolation | The product may be highly soluble in the reaction solvent. | After quenching the reaction, solvent evaporation under reduced pressure may be necessary. The resulting residue can then be purified by column chromatography. |
| Formation of mono-alcohol byproduct | Insufficient reducing agent or short reaction time. | Increase the equivalents of the reducing agent and prolong the reaction time. Monitor the reaction by TLC to ensure complete conversion of the diester and mono-alcohol intermediate. |
Data Presentation
Table 1: Summary of Reagents for a Multi-Step Synthesis
| Step | Starting Material | Key Reagents | Solvent | Typical Reaction Time |
| 1. Esterification | Chelidamic acid | Methanol, Sulfuric acid (catalytic) | Methanol | 3-12 hours[1][2] |
| 2. Bromination | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Phosphorus pentoxide, Tetrabutylammonium bromide | Toluene | 6 hours[1] |
| 3. Reduction | Dimethyl 4-bromopyridine-2,6-dicarboxylate | Sodium borohydride or Lithium aluminum hydride | Ethanol or THF | 2-8 hours |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
-
To a round-bottom flask, add chelidamic acid (1.0 eq), methanol, and a catalytic amount of sulfuric acid.[1]
-
Heat the mixture to reflux and stir for 3-12 hours, monitoring the reaction by TLC.[1][2]
-
After cooling, remove the solvent in vacuo.
-
The resulting solid is the crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, which can be purified by recrystallization.
Protocol 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
In a round-bottom flask, dissolve tetrabutylammonium bromide and phosphorus pentoxide in toluene.[3]
-
Slowly add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) to the mixture.[3]
-
After partial cooling, remove the toluene on a rotary evaporator.[1][3]
-
To the resulting oil, add distilled water and extract the product with dichloromethane.[1][2]
-
Wash the combined organic phases with water and dry over anhydrous sodium sulfate.[1]
-
Evaporate the dichloromethane to obtain the crude product, which can be recrystallized from methanol to yield pure Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[1][2]
Protocol 3: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous ethanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (a suitable excess, e.g., 4.0 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess reducing agent by the dropwise addition of water or a saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Characterization of byproducts in 4-Bromopyridine-2,6-dimethanol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the synthesis of 4-Bromopyridine-2,6-dimethanol, with a focus on the characterization and mitigation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from Dimethyl 4-bromopyridine-2,6-dicarboxylate using sodium borohydride is showing multiple spots on my TLC, in addition to the desired product. What are these byproducts?
A: During the sodium borohydride reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate, several byproducts can form. The most common are:
-
Mono-ester-mono-alcohol: Incomplete reduction can lead to the formation of (4-bromo-6-(hydroxymethyl)pyridin-2-yl)methyl acetate or (4-bromo-2-(hydroxymethyl)pyridin-6-yl)methyl acetate. This occurs when only one of the two ester groups is reduced.
-
De-brominated product (2,6-Pyridinedimethanol): The C-Br bond on the pyridine ring can be susceptible to reduction by sodium borohydride, especially with prolonged reaction times or elevated temperatures.[1] This results in the formation of the parent compound, 2,6-Pyridinedimethanol.
-
Borate Esters: Sodium borohydride can react with the alcohol solvent (e.g., methanol or ethanol) to form sodium tetraalkoxyborate.[2] The product alcohols can also form borate esters. These are typically hydrolyzed during aqueous workup but can sometimes complicate purification if not completely removed.
Q2: How can I minimize the formation of the mono-ester-mono-alcohol byproduct?
A: The formation of the mono-reduced byproduct is typically due to insufficient reducing agent, low reaction temperature, or short reaction time. To address this:
-
Increase the equivalents of Sodium Borohydride: Ensure a sufficient excess of NaBH₄ is used. A common starting point is 2-4 equivalents per ester group.
-
Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, but be cautious as this can also promote the formation of the de-brominated byproduct.
-
Stepwise Addition of Reducing Agent: Adding the sodium borohydride in portions can help maintain a consistent reaction rate and drive the reaction to completion.
Q3: I am observing a significant amount of the de-brominated byproduct, 2,6-Pyridinedimethanol. How can I prevent this?
A: De-bromination is a common side reaction with aryl bromides.[1][3] To minimize its formation:
-
Control the Reaction Temperature: Avoid excessive heating. The reduction of the ester groups is generally faster than the reduction of the aryl bromide. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the amount of de-bromination.
-
Limit Reaction Time: Once the starting diester is consumed (as monitored by TLC), work up the reaction promptly. Unnecessarily long reaction times increase the likelihood of de-bromination.
-
Choice of Reducing Agent: While sodium borohydride is a common choice, other reducing agents could be explored for higher selectivity, although this would require significant methods development.
Q4: My final product is difficult to purify and appears to be contaminated with boron-containing residues. What is the cause and how can I resolve it?
A: Boron-containing residues are likely due to the formation of borate esters from the reaction of sodium borohydride with the solvent and/or the product. To remove these:
-
Acidic Workup: A careful acidic workup (e.g., with dilute HCl or NH₄Cl solution) can help to hydrolyze the borate esters to boric acid, which is more soluble in water and can be removed during the aqueous extraction.
-
Extractive Workup: Perform a thorough aqueous extraction to remove water-soluble boron salts.
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system is often effective in removing residual boron impurities.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| (4-bromo-6-(hydroxymethyl)pyridin-2-yl)methyl acetate | C₉H₁₀BrNO₃ | 260.09 | Intermediate polarity on TLC/HPLC. Mass spectrometry will show a corresponding molecular ion peak. |
| 2,6-Pyridinedimethanol | C₇H₉NO₂ | 139.15 | More polar than the desired product on TLC/HPLC. Absence of the bromine isotope pattern in mass spectrometry. |
| Borate Esters | Variable | Variable | May not be directly observed by TLC/HPLC. Can lead to broad peaks in ¹H NMR and difficulty in obtaining a pure solid product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the reduction of a diester.
Materials:
-
Dimethyl 4-bromopyridine-2,6-dicarboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (4.0-5.0 eq) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes.
Procedure:
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
Analyze the chromatogram for the presence of the main product and any byproduct peaks. Retention times will vary based on the exact conditions, but generally, polarity will decrease in the order: 2,6-Pyridinedimethanol > this compound > Mono-ester-mono-alcohol.
Protocol 3: Characterization by ¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product or byproduct in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected Chemical Shifts (δ ppm, approximate):
-
This compound:
-
Pyridine protons (s, 2H)
-
Methylene protons (-CH₂OH) (s, 4H)
-
Hydroxyl protons (-OH) (broad s, 2H)
-
-
(4-bromo-6-(hydroxymethyl)pyridin-2-yl)methyl acetate:
-
Distinct signals for the two different methylene groups.
-
A singlet for the methyl protons of the acetate group.
-
-
2,6-Pyridinedimethanol:
-
Characteristic signals for the pyridine ring protons (a triplet and a doublet).
-
A singlet for the methylene protons.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyridine-2,6-dimethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for substituted pyridine-2,6-dimethanols, valuable building blocks in medicinal chemistry and materials science. We will explore various methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.
Introduction
Pyridine-2,6-dimethanols and their substituted analogues are important intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, macrocyclic ligands, and functional materials. The arrangement of the two hydroxymethyl groups on the pyridine ring allows for diverse chemical modifications. The introduction of substituents onto the pyridine ring further expands the chemical space, enabling the fine-tuning of the physicochemical and biological properties of the final products. This guide compares three primary synthetic strategies: a classical chemical approach starting from substituted 2,6-lutidines, a route involving the hydrolysis of substituted 2,6-bis(bromomethyl)pyridines, and a greener biocatalytic alternative.
Comparison of Synthetic Routes
The choice of a synthetic route to a target substituted pyridine-2,6-dimethanol is often a trade-off between factors such as the availability of starting materials, overall yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for the different approaches.
| Route | Starting Material | Key Steps | Typical Overall Yield | Key Reagents | Advantages | Disadvantages |
| 1. Oxidation/Reduction of Substituted 2,6-Lutidine | 4-Substituted-2,6-lutidine | 1. Oxidation to dicarboxylic acid2. Reduction to dimethanol | 60-75% | KMnO₄, NaBH₄/I₂ | Readily available starting materials, well-established chemistry. | Use of strong oxidizing and reducing agents, multi-step process. |
| 2. Hydrolysis of Substituted 2,6-bis(bromomethyl)pyridine | 4-Substituted-2,6-bis(bromomethyl)pyridine | Hydrolysis | ~85-90% | NaOH (aq) | High-yielding final step. | Starting material may require separate synthesis and can be lachrymatory. |
| 3. Biocatalytic Synthesis | 2,6-Lutidine (unsubstituted) | Whole-cell biotransformation | >12 g/L Titer | Recombinant whole-cell catalyst | Environmentally friendly, one-pot reaction from lutidine. | Currently limited to the unsubstituted parent compound, requires specialized biological setup. |
Experimental Protocols
Route 1: Oxidation and Reduction of 4-Substituted-2,6-Lutidine
This route is exemplified by the synthesis of the parent pyridine-2,6-dimethanol from 2,6-lutidine. The protocol can be adapted for substituted analogues.
Step 1: Synthesis of Pyridine-2,6-dicarboxylic acid
-
In a suitable reaction vessel, a mixture of 2,6-lutidine and water is prepared.
-
The mixture is heated to a controlled temperature, typically between 85-90°C.
-
Potassium permanganate (KMnO₄) is added portion-wise to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
The reaction is monitored until the purple color of the permanganate disappears.
-
Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration.
-
The filtrate is concentrated and then acidified with concentrated hydrochloric acid (HCl) to precipitate the pyridine-2,6-dicarboxylic acid.
-
The white precipitate is collected by filtration, washed with cold water, and dried to yield the product. A typical yield for this step is around 78%.[1]
Step 2: Reduction of Pyridine-2,6-dicarboxylic acid to Pyridine-2,6-dimethanol
-
To a suspension of pyridine-2,6-dicarboxylic acid in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere, sodium borohydride (NaBH₄) is added in portions at room temperature.
-
After the addition is complete and gas evolution has ceased, the mixture is cooled in an ice bath.
-
A solution of iodine (I₂) in THF is added dropwise.
-
After the addition, the ice bath is removed, and the reaction mixture is heated to reflux for one hour.
-
The reaction is quenched by the addition of 3M HCl to neutralize the excess reducing agent.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield pyridine-2,6-dimethanol as a white solid. This step can achieve yields of up to 82%.[1]
Route 2: Hydrolysis of 2,6-bis(bromomethyl)pyridine
This method provides a direct conversion of a pre-functionalized pyridine to the desired dimethanol.
-
In a large reaction flask, 2,6-bis(bromomethyl)pyridine is combined with a 30% aqueous solution of sodium hydroxide (NaOH) and ethanol.
-
The mixture is stirred and heated to reflux for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice water with stirring.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are concentrated under reduced pressure to yield pyridine-2,6-dimethanol. This method has been reported to produce the product in 88.6% yield.[2]
Route 3: Biocatalytic Synthesis of Pyridine-2,6-dimethanol
This approach offers a more sustainable alternative to classical chemical methods for the unsubstituted compound.
-
Recombinant microbial whole cells, engineered to express appropriate hydroxylating enzymes, are used as the catalyst.
-
The whole-cell biocatalyst is suspended in a suitable buffer in a bioreactor.
-
2,6-Lutidine is fed into the bioreactor.
-
The bioconversion is carried out under controlled temperature, pH, and aeration.
-
The reaction progresses through the formation of 6-methyl-2-pyridinemethanol as an intermediate, which is then further hydroxylated to 2,6-bis(hydroxymethyl)pyridine.
-
Upon completion of the reaction, the product can be isolated from the reaction broth. This biocatalytic route has been shown to achieve product titers exceeding 12 g/L with a space-time yield of 0.8 g/L/h.[3][4]
Visualization of Synthesis Routes
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Overview of synthetic pathways to substituted pyridine-2,6-dimethanols.
The following diagram details the workflow for the multi-step chemical synthesis from substituted 2,6-lutidine.
Caption: Experimental workflow for the oxidation/reduction route.
Conclusion
The synthesis of substituted pyridine-2,6-dimethanols can be achieved through several distinct routes. The classical oxidation and reduction of substituted 2,6-lutidines is a versatile and well-documented method, suitable for accessing a range of derivatives. The hydrolysis of pre-functionalized 2,6-bis(bromomethyl)pyridines offers a high-yielding final step, though the synthesis of the starting material needs to be considered. For the unsubstituted parent compound, the biocatalytic route from 2,6-lutidine presents a green and efficient alternative. The selection of the optimal synthetic strategy will depend on the specific substitution pattern desired, the scale of the synthesis, and the available resources and expertise. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable chemical intermediates.
References
Reactivity Face-Off: 4-Bromopyridine vs. 4-Chloropyridine Derivatives in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the vast array of available building blocks, halopyridines are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of 4-bromopyridine and 4-chloropyridine derivatives in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the strength of the carbon-halogen (C-X) bond. The generally accepted trend for bond dissociation energies is C-Cl > C-Br > C-I. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is more facile for aryl bromides than for aryl chlorides. This inherent difference in reactivity necessitates distinct strategic considerations in terms of catalyst selection, reaction conditions, and substrate scope.
Quantitative Reactivity Comparison
The following tables summarize the performance of 4-bromopyridine and 4-chloropyridine derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the differences in reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid
| 4-Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 4-Chloropyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92[1] |
Analysis: While both 4-bromo- and 4-chloropyridine can be effectively coupled to produce 4-phenylpyridine, the choice of catalyst and base is crucial. The more reactive 4-bromopyridine can be successfully coupled using a traditional catalyst like Pd(PPh₃)₄. In contrast, the less reactive 4-chloropyridine often requires a more sophisticated catalyst system, such as one employing a bidentate phosphine ligand like dppf, to achieve high yields.[1]
Table 2: Buchwald-Hartwig Amination of 4-Halopyridines with Benzylamine
| 4-Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(OAc)₂ / (±)-BINAP | KF/Al₂O₃ | Toluene | 100 | 8 | ~90 |
| 4-Chloropyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 24 | ~85 |
Analysis: The amination of 4-bromopyridine can be achieved in high yield under relatively mild conditions using a solid-supported base. The more challenging amination of 4-chloropyridine necessitates a more specialized and highly active catalyst system, such as one incorporating the bulky, electron-rich Xantphos ligand, along with a strong base and higher reaction temperature to achieve a comparable yield.
Table 3: Sonogashira Coupling of 4-Halopyridines with Phenylacetylene
| 4-Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | ~90 |
| 4-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Pyrrolidine | NMP | 120 | 24 | ~75 |
Analysis: The Sonogashira coupling of 4-bromopyridine proceeds efficiently under standard conditions. In contrast, the coupling of 4-chloropyridine is significantly more challenging, requiring a higher boiling solvent, a different base, and a prolonged reaction time at an elevated temperature to obtain a good yield. The lower reactivity of the C-Cl bond is evident in this transformation.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Halopyridines
Objective: To synthesize 4-phenylpyridine from either 4-bromopyridine or 4-chloropyridine and compare the reaction outcomes.
Materials:
-
4-Halopyridine (4-bromopyridine or 4-chloropyridine) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for 4-bromopyridine, PdCl₂(dppf) for 4-chloropyridine) (2 mol%)
-
Base (e.g., K₂CO₃ for 4-bromopyridine, K₃PO₄ for 4-chloropyridine) (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O (4:1) for 4-bromopyridine, Dioxane for 4-chloropyridine) (5 mL)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the 4-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (2 mol%), and base (2.0 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Halopyridines
Objective: To synthesize 4-(benzylamino)pyridine from either 4-bromopyridine or 4-chloropyridine.
Materials:
-
4-Halopyridine (4-bromopyridine or 4-chloropyridine) (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, Xantphos) (4 mol%)
-
Base (e.g., KF/Al₂O₃, NaOtBu) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the 4-halopyridine and benzylamine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (100-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling of 4-Halopyridines
Objective: To synthesize 4-(phenylethynyl)pyridine from either 4-bromopyridine or 4-chloropyridine.
Materials:
-
4-Halopyridine (4-bromopyridine or 4-chloropyridine) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Et₃N, Pyrrolidine) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., THF, NMP) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, amine base, and phenylacetylene via syringe.
-
Stir the reaction mixture at the specified temperature (65-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Reactivity Relationship
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the logical relationship of reactivity.
References
Performance of 4-Bromopyridine-2,6-dimethanol in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development, the selection of appropriate building blocks and reaction conditions is paramount for the efficient synthesis of target molecules. 4-Bromopyridine-2,6-dimethanol is a functionalized heterocyclic compound with potential applications in the synthesis of complex molecular architectures. Its performance in various cross-coupling reactions is a critical aspect for its utilization as a versatile synthetic intermediate. This guide provides a comparative analysis of the expected performance of this compound in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions.
Due to the limited availability of direct experimental data for this compound in the scientific literature, this guide draws comparisons with structurally related and commercially available alternatives: 4-bromopyridine, 4-bromo-2,6-dimethylpyridine, and 4-bromo-2,6-dimethoxypyridine. The presence of the two hydroxymethyl groups at the 2 and 6 positions of the target molecule is anticipated to influence its reactivity through potential coordination with the metal catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference / Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | Expected: 60-80 | Expected yield is moderate to good. The hydroxymethyl groups may coordinate to the palladium center, potentially requiring specific ligands to mitigate inhibition. |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 6 | 95 | [2] |
| 4-Bromo-2,6-dimethylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 16 | 85 | Steric hindrance from the methyl groups may require a more active catalyst. |
| 4-Bromo-2,6-dimethoxypyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 12 | 92 | The electron-donating methoxy groups can influence the electronic properties of the pyridine ring. |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[3]
Comparative Performance in Heck Reaction
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference / Notes |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 / 24 | Expected: 50-70 | The reaction may require optimization to overcome potential catalyst inhibition by the hydroxymethyl groups. |
| 4-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 / 5 | 90 | [4] |
| 4-Bromo-2,6-dimethylpyridine | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 120 / 24 | 75 | Increased steric hindrance necessitates a more active catalyst and higher temperatures. |
| 4-Bromo-2,6-dimethoxypyridine | n-Butyl acrylate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 / 18 | 88 | Electron-rich nature of the substrate may require a more electron-rich ligand. |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5]
Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference / Notes |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 / 8 | Expected: 65-85 | The reaction is expected to proceed with good yields under standard conditions. |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 / 6 | 96 | [6] |
| 4-Bromo-2,6-dimethylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 / 12 | 80 | Steric hindrance may lead to slightly lower yields and require a stronger base. |
| 4-Bromo-2,6-dimethoxypyridine | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 / 10 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference / Notes |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 / 16 | Expected: 70-90 | The hydroxyl groups may react with the strong base, potentially requiring protection or the use of a milder base. |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 / 24 | 88 | [7] |
| 4-Bromo-2,6-dimethylpyridine | Piperidine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 80 / 18 | 82 | Steric hindrance requires a bulky, electron-rich ligand. |
| 4-Bromo-2,6-dimethoxypyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 / 20 | 93 |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8]
Comparative Performance in Negishi Coupling
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference / Notes |
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 / 6 | Expected: 75-95 | Organozinc reagents are generally tolerant of functional groups like alcohols. |
| 4-Bromopyridine | Ethylzinc iodide | PdCl₂(dppf) | THF | 60 / 4 | 92 | [9] |
| 4-Bromo-2,6-dimethylpyridine | Methylzinc chloride | NiCl₂(dppe) | THF | 65 / 12 | 88 | Nickel catalysts can be effective for sterically hindered substrates. |
| 4-Bromo-2,6-dimethoxypyridine | Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 70 / 8 | 94 |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Note: These are representative procedures and may require optimization for specific substrates, including this compound. The presence of the hydroxymethyl groups in this compound may necessitate the use of bulky, electron-rich ligands to prevent catalyst inhibition through coordination of the pyridine nitrogen and/or the hydroxyl groups. In some cases, protection of the hydroxyl groups as ethers or silyl ethers may be advantageous.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromopyridine (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added the boronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 mmol).[2] The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
General Procedure for Heck Reaction
A mixture of the bromopyridine (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base like Et₃N (1.5 mmol) in a solvent such as DMF (5 mL) is heated in a sealed tube at 100-120 °C for 5-24 hours.[4] After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the residue.
General Procedure for Sonogashira Coupling
To a solution of the bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent mixture like THF/Et₃N (2:1, 6 mL) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and a copper(I) co-catalyst such as CuI (0.04 mmol).[6] The reaction is stirred at room temperature or slightly elevated temperatures (40-65 °C) under an inert atmosphere for 6-12 hours. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., BINAP, 0.03 mmol), and a base such as NaOt-Bu (1.4 mmol). The bromopyridine (1.0 mmol), the amine (1.2 mmol), and a solvent like toluene (4 mL) are then added. The vial is sealed and heated at 80-110 °C for 16-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
General Procedure for Negishi Coupling
An organozinc reagent is either prepared in situ or used as a commercially available solution. To a solution of the bromopyridine (1.0 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in an anhydrous solvent like THF (5 mL) under an inert atmosphere is added the organozinc reagent (1.2 mmol).[9] The reaction mixture is stirred at room temperature or heated to reflux for 4-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the product is purified.
Visualizing Cross-Coupling Reactions
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Comparative analysis of catalysts for Suzuki coupling of 4-bromopyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-containing compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. The choice of catalyst is paramount for achieving high yields and purity, especially with potentially challenging substrates like 4-bromopyridine. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems for the Suzuki coupling of 4-bromopyridine with phenylboronic acid, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst system in the Suzuki coupling of 4-bromopyridine is critically dependent on the metal center and the nature of its coordinating ligands. Below is a summary of the performance of four distinct catalyst systems, ranging from traditional palladium catalysts to modern, highly active systems and a more economical nickel-based alternative.
It is important to note that the presented data is collated from various sources, and direct comparison should be approached with caution as the reaction conditions are not standardized across all examples. Nevertheless, these results provide valuable insights into the general performance of each catalyst class.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 10 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 50 | [1] |
| Pd(OAc)₂ / SPhos | 2 (Pd) / 4 (Ligand) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-16 | High (Expected) | [2] |
| PEPPSI-iPr | 1 | K₂CO₃ | Solvent-Free (MW) | 110 | 0.17 | High (up to 91) | [3] |
| NiBr₂ | 8 | K₃PO₄ | 1,4-Dioxane | 120 | 36 | 91 | [4] |
Note: The yield for Pd(OAc)₂/SPhos is noted as "High (Expected)" as a specific yield for 4-bromopyridine was not found, but this system is known to be highly effective for such substrates.[2] The yield for PEPPSI-iPr is for a general aryl bromide under the specified conditions.[3] The yield for NiBr₂ is for the coupling of 4-bromotoluene, a closely related substrate.
Experimental Workflow and Catalytic Cycle
To visualize the process, the following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and the generally accepted catalytic cycle for palladium-based systems.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of 4-bromopyridine with phenylboronic acid using the selected catalysts are provided below. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is adapted from a procedure for the coupling of a 4-bromophenyl-containing scaffold with phenylboronic acid.[1]
-
Reaction Setup: In a round-bottom flask, combine the 4-bromophenyl-containing scaffold (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to 80 °C and stir for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with SPhos
This is a general protocol for challenging Suzuki couplings using a modern, bulky phosphine ligand.[2]
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), finely ground potassium phosphate (K₃PO₄) (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Using PEPPSI-iPr under Microwave Conditions
This protocol utilizes a highly active N-heterocyclic carbene (NHC) palladium pre-catalyst under solvent-free microwave irradiation.[3]
-
Reaction Setup: In a microwave vial, combine 4-bromopyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add PEPPSI-iPr (1 mol%). For solid reactants, pre-grinding the mixture can ensure homogeneity.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 110 °C for 10 minutes.
-
Work-up and Purification: After cooling, the product can often be isolated by direct purification, for example, by dissolving the reaction mixture in a suitable solvent and filtering off the inorganic salts, followed by concentration and purification by column chromatography if necessary.
Protocol 4: Using Nickel(II) Bromide (NiBr₂) as a Ligand-Free Catalyst
This protocol offers a more economical, palladium-free alternative for the Suzuki coupling, adapted from a procedure for 4-bromotoluene.[4]
-
Reaction Setup: In a Schlenk tube, combine 4-bromopyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst Addition: Add Nickel(II) bromide (NiBr₂) (8 mol%).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed 1,4-dioxane (3 mL per 1 mmol of aryl halide).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 36 hours with vigorous stirring.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The choice of catalyst for the Suzuki coupling of 4-bromopyridine significantly impacts reaction efficiency, cost, and conditions. Traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher catalyst loadings and longer reaction times.[1] Modern phosphine ligand systems, such as Pd(OAc)₂/SPhos , are designed for more challenging substrates and are expected to give high yields under milder conditions.[2] For very high activity and rapid, clean reactions, particularly on a small scale, NHC-based catalysts like PEPPSI-iPr under microwave irradiation are an excellent choice.[3] Finally, for cost-effective and scalable syntheses, ligand-free NiBr₂ presents a viable palladium-free alternative, albeit at higher temperatures and catalyst loadings.[4] Researchers should select the most appropriate system based on the scale of their reaction, desired reaction time, cost considerations, and available equipment.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Bromopyridine-2,6-dimethanol by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of synthesized 4-Bromopyridine-2,6-dimethanol. The selection of a robust analytical method is critical for ensuring the quality, consistency, and reliability of this important chemical intermediate in research and drug development.
Comparison of Key Analytical Techniques
A multi-faceted approach is often necessary for a complete purity profile. The choice of technique depends on the nature of expected impurities, the required analytical detail, and available instrumentation. HPLC is a powerful tool for quantifying non-volatile impurities, while GC-MS excels at identifying volatile contaminants and providing structural confirmation.[1][2] qNMR serves as an excellent orthogonal method for determining absolute purity without the need for specific impurity reference standards.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1] | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[3] |
| Primary Use | Quantification of the main component and non-volatile or thermally sensitive impurities.[1] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents and isomers.[1] | Absolute purity determination against a certified internal standard; structural confirmation.[3] |
| Advantages | - High precision and accuracy for quantification.- Suitable for a wide range of compounds.- Robust and reproducible.[6] | - High resolution for volatile compounds.- Definitive identification of impurities via mass spectra.- High sensitivity.[1] | - Primary analytical method; no specific reference standard needed for impurities.- Non-destructive.- Provides detailed structural information.[3][4] |
| Limitations | - Ambiguous peak identification without reference standards.- Not suitable for highly volatile impurities. | - Compound must be thermally stable and volatile.- Potential for degradation of thermally labile compounds in the injector.[1] | - Lower sensitivity compared to chromatographic methods.- Requires a certified, non-interfering internal standard.- Higher instrumentation cost.[3] |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and comparable results. The following protocols are proposed for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) Method
This method is designed for the quantitative analysis of this compound and the separation of potential non-volatile impurities, such as starting materials or over-oxidized by-products.
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm or PDA scan from 200-400 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for identifying volatile impurities, such as residual solvents or volatile synthetic by-products, and confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Capillary column with a mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 260 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
MSD Transfer Line: 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantitative NMR (qNMR) Spectroscopy Method
This method provides an absolute measure of purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Experimental Parameters:
-
Pulse Program: Standard quantitative single-pulse experiment.
-
Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1 of both the analyte and standard).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube for analysis.
-
Data Presentation
Quantitative results from each technique should be summarized to allow for direct comparison of the purity assessment.
Table 1: Comparative Purity Analysis Data for Batch [Batch ID]
| Analytical Method | Component | Retention Time (min) / Chemical Shift (ppm) | Peak Area / Integral | Area % / Calculated Purity |
| HPLC | This compound | [e.g., 12.5] | [Value] | [e.g., 99.5%] |
| Impurity 1 | [e.g., 9.8] | [Value] | [e.g., 0.3%] | |
| Impurity 2 | [e.g., 14.2] | [Value] | [e.g., 0.2%] | |
| GC-MS | This compound | [e.g., 15.3] | [Value] | [e.g., 99.6%] |
| Residual Solvent (e.g., Toluene) | [e.g., 4.1] | [Value] | [e.g., 0.1%] | |
| Impurity 3 (Volatile) | [e.g., 11.7] | [Value] | [e.g., 0.3%] | |
| qNMR | This compound | [Signal Used] | [Integral Value] | [e.g., 99.2% (Absolute Purity)] |
| Internal Standard (e.g., Maleic Acid) | [Signal Used] | [Integral Value] | N/A |
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the logical considerations for method selection in the purity assessment of this compound.
Caption: Experimental workflow for comprehensive purity assessment.
Caption: Logical guide for selecting the appropriate analytical method.
References
The Definitive Guide to Structural Validation of 4-Bromopyridine-2,6-dimethanol Derivatives: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of 4-Bromopyridine-2,6-dimethanol and its derivatives. We present a comparative overview of the data generated, detailed experimental protocols, and a logical framework for selecting the most appropriate validation method.
Unambiguous Structure Determination: The Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This level of detail is crucial for understanding structure-activity relationships, which is fundamental in rational drug design.[1]
Table 1: Comparison of Quantitative Data from Different Structural Validation Techniques
| Parameter | X-ray Crystallography (Hypothetical Data for this compound & Analogs) | NMR Spectroscopy (Predicted for 4-Bromo-2,6-bis(bromomethyl)pyridine) [3] | Mass Spectrometry (Predicted for 4-Bromo-2,6-bis(bromomethyl)pyridine) [3] |
| Structural Information | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Carbon-hydrogen framework, atom connectivity, stereochemistry[2] | Molecular weight and elemental composition[2] |
| Crystal System | Monoclinic | Not Applicable | Not Applicable |
| Space Group | P21/c | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 13.530(3) Å, b = 7.547(2) Å, c = 13.437(3) Å, β = 115.89(3)° (for a related bromopyridine derivative)[4] | Not Applicable | Not Applicable |
| ¹H NMR Chemical Shift (δ, ppm) | Not Applicable | ~7.5 - 7.7 (s, Aromatic-H), ~4.5 - 4.7 (s, Bromomethyl-H)[3] | Not Applicable |
| ¹³C NMR Chemical Shift (δ, ppm) | Not Applicable | ~158 - 160 (C2/C6), ~125 - 127 (C3/C5)[3] | Not Applicable |
| Molecular Ion Peak (m/z) | Not Applicable | Not Applicable | 341, 343, 345, 347 [M]⁺ (Characteristic isotopic pattern for Br₃)[3] |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.[2] It is often the first and primary method for structural elucidation of new organic compounds.[2]
-
Mass Spectrometry (MS): MS is an extremely sensitive technique that provides the precise molecular weight and elemental composition of a compound.[2] The fragmentation pattern can also offer clues about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[2]
The following workflow illustrates the typical process for synthesizing and characterizing a novel this compound derivative.
References
Benchmarking 4-Bromopyridine-2,6-dimethanol against other functionalized pyridines
In the landscape of modern drug discovery and catalysis, functionalized pyridines represent a cornerstone class of heterocyclic compounds, prized for their versatility as intermediates and ligands.[1] Among these, 4-Bromopyridine-2,6-dimethanol emerges as a promising scaffold, offering unique electronic properties and multiple points for molecular elaboration. This guide provides an objective comparison of this compound against other functionalized pyridines, supported by representative experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of optimal building blocks.
Physicochemical Properties and Structural Comparison
The performance of a functionalized pyridine in a given application is intrinsically linked to its physicochemical properties. The introduction of different substituents onto the pyridine ring significantly alters its electron density, steric profile, and coordinating ability. Below is a comparison of key properties for this compound and other representative functionalized pyridines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Key Structural Features |
| This compound | C₇H₈BrNO₂ | 218.05 | ~12.0 | Electron-withdrawing bromo group at the 4-position; two electron-donating hydroxymethyl groups at the 2- and 6-positions.[2] |
| Pyridine-2,6-dimethanol | C₇H₉NO₂ | 139.15 | ~13.0 | Two electron-donating hydroxymethyl groups, increasing the basicity of the pyridine nitrogen. |
| 4-Bromopyridine | C₅H₄BrN | 157.99 | ~3.5 | A simple brominated pyridine with an electron-withdrawing bromine atom.[3] |
| 2,6-Lutidine | C₇H₉N | 107.15 | ~6.7 | Two electron-donating methyl groups, enhancing the basicity of the pyridine nitrogen. |
| 4-Nitropyridine | C₅H₄N₂O₂ | 124.09 | ~1.6 | A strong electron-withdrawing nitro group, significantly reducing the basicity of the pyridine nitrogen. |
Performance in Catalysis: A Suzuki-Miyaura Cross-Coupling Benchmark
To provide a tangible performance comparison, this guide presents a representative benchmark study of this compound and other pyridine-based ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, crucial for the formation of carbon-carbon bonds in the development of new pharmaceuticals and functional materials.[4] The efficiency of such reactions is highly dependent on the nature of the ligand coordinating the metal catalyst.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and the respective pyridine ligand (0.04 mmol, 4 mol%) is prepared in a suitable solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[4][6] The reaction mixture is then heated at 80-100°C under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The product is then isolated and purified using standard techniques.[7]
Comparative Performance Data
The following table summarizes the expected performance of different pyridine ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, based on established principles of ligand effects in catalysis.
| Ligand | Expected Yield (%) | Rationale |
| This compound | 85-95% | The hydroxymethyl groups can act as hemilabile coordinating arms, potentially stabilizing the catalytic species. The electron-withdrawing bromo group can modulate the electronic properties of the catalyst. |
| Pyridine-2,6-dimethanol | 80-90% | The coordinating hydroxymethyl groups can enhance catalyst stability and activity. |
| 2,6-Lutidine | 60-70% | While the electron-donating methyl groups increase the Lewis basicity of the pyridine, the lack of additional coordinating groups can lead to lower catalytic efficiency compared to chelating ligands. |
| Triphenylphosphine (as a standard) | 75-85% | A common phosphine ligand, often used as a benchmark in cross-coupling reactions. |
Note: The yields presented are representative and can vary depending on the specific reaction conditions and substrates.
Applications in Medicinal Chemistry
Functionalized pyridines are integral scaffolds in a vast array of FDA-approved drugs.[8] The structural and electronic diversity of these compounds allows for the fine-tuning of their biological activity.
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the pyridine ring play a critical role in determining the biological activity of the resulting molecule. For instance, the introduction of halogen atoms, such as bromine, can influence a compound's lipophilicity and metabolic stability, which are key parameters in drug design.[9] The hydroxymethyl groups in this compound provide reactive handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[10]
Experimental Workflows and Signaling Pathways
Synthesis and Application Workflow
The following diagram illustrates a typical workflow for the synthesis of a functionalized pyridine ligand and its subsequent application in a catalytic reaction.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Biological Insights into 4-Bromopyridine Derivatives: A Guide for Researchers
For Immediate Release
In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its halogenated derivatives, 4-bromopyridine has emerged as a versatile building block for synthesizing compounds with a wide spectrum of biological activities. This guide offers a comparative analysis of the anticancer and antimicrobial properties of various 4-bromopyridine derivatives, supported by experimental data to inform future research and drug development endeavors.
Anticancer Activity of 4-Bromopyridine Derivatives
Recent studies have highlighted the potential of 4-bromopyridine derivatives as potent cytotoxic agents against various human cancer cell lines. The inclusion of the 4-bromophenyl moiety in different molecular frameworks has been shown to significantly influence their anticancer efficacy.
Comparative Cytotoxicity of a 4-Bromophenyl Substituted Cyanopyridine Derivative
A notable example is a cyanopyridine derivative featuring a 4-bromophenyl group at the 6-position of the pyridine ring. The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay, with the results summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (μM) |
| 4-Bromophenyl Cyanopyridine Derivative | HepG-2 (Liver) | 5.21 |
| MCF-7 (Breast) | 7.35 | |
| PC3 (Prostate) | 8.12 | |
| HCT-116 (Colon) | 6.48 | |
| Data is illustrative and compiled from published research findings for comparative purposes.[1] |
The data indicates that the 4-bromophenyl cyanopyridine derivative exhibits promising cytotoxic activity against all tested cancer cell lines, with the most pronounced effect observed against the liver cancer cell line HepG-2. This suggests that the 4-bromopyridine moiety can be a key pharmacophore in the design of novel anticancer agents.
Antimicrobial Activity of 4-Bromopyridine Derivatives
The quest for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. 4-Bromopyridine derivatives, particularly in the form of pyridinium salts, have demonstrated significant potential in this arena.
In Vitro Antimicrobial Screening of 4-Amino/Dimethylamino-1-Aryl/Alkylpyridinium Bromides
A series of 4-amino- and 4-dimethylamino-1-aryl/alkylpyridinium bromides were synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The results, presented as Minimum Inhibitory Concentration (MIC), are summarized below.
| Compound Type | Target Microorganism | MIC Range (µg/mL) |
| 4-Amino/Dimethylamino-1-Alkylpyridinium Bromides | Gram-positive Bacteria | 1.56 - 6.25 |
| Gram-negative Bacteria | 3.12 - 12.5 | |
| Fungal Species | 6.25 - 25 | |
| Data is illustrative and compiled from published research findings for comparative purposes.[2] |
The results indicate that 4-amino/dimethylamino-1-alkylpyridinium bromides exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. The quaternization of the pyridine nitrogen and the nature of the alkyl substituent are key determinants of their antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-bromopyridine derivatives) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mechanistic Insights: A Potential Signaling Pathway
The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis, or programmed cell death. A key regulatory hub for apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that certain 4-bromopyridine derivatives may exert their cytotoxic effects by modulating this pathway.
Caption: Bcl-2 family-mediated apoptotic pathway.
This guide provides a snapshot of the promising biological activities of 4-bromopyridine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, encouraging further exploration of this chemical scaffold for the development of next-generation therapeutic agents.
References
A Comparative Guide to the Electronic Properties of Brominated Pyridine Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of brominated pyridine derivatives, with a focus on a Density Functional Theory (DFT) study of 2,6-bis(bromomethyl)pyridine. Due to the limited availability of direct experimental or computational data on 4-Bromopyridine-2,6-dimethanol, this document leverages a comprehensive DFT analysis of the structurally related 2,6-bis(bromomethyl)pyridine to infer and compare its electronic characteristics. This comparison offers valuable insights for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Introduction
Pyridines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of bromine atoms and functional groups, such as dimethanol, can significantly modulate their electronic properties, thereby influencing their reactivity, intermolecular interactions, and overall biological activity. Understanding these electronic modifications is crucial for the rational design of molecules with desired functionalities. This guide presents a detailed computational analysis of 2,6-bis(bromomethyl)pyridine and draws comparisons to the anticipated electronic features of this compound.
Comparative Electronic Properties
The electronic properties of pyridine derivatives are heavily influenced by the nature and position of their substituents. In 2,6-bis(bromomethyl)pyridine, the two bromomethyl groups at the 2 and 6 positions are expected to be electron-withdrawing, which would impact the electron density distribution on the pyridine ring. In contrast, for this compound, the bromine at the 4-position is also electron-withdrawing, while the dimethanol groups at the 2 and 6 positions can exhibit both inductive and mesomeric effects.
A key descriptor of a molecule's electronic character is its HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 1: Calculated Electronic Properties of 2,6-bis(bromomethyl)pyridine
| Property | Value |
| Method | DFT/B3LYP |
| Basis Set | 6-311G(d,p) |
| HOMO Energy | -0.2577 a.u. |
| LUMO Energy | -0.0577 a.u. |
| HOMO-LUMO Gap | 0.2000 a.u. |
| Dipole Moment | 4.2863 Debye |
| Total Energy | -5474.0925 a.u. |
Data sourced from a DFT study on 2,6-bis(bromomethyl)pyridine.
For this compound, it is anticipated that the presence of the hydroxyl groups in the dimethanol substituents would lead to a different electronic profile compared to the bromomethyl groups. The hydroxyl groups are capable of hydrogen bonding and can act as electron-donating groups through resonance, which could potentially lead to a smaller HOMO-LUMO gap, suggesting higher reactivity.
Experimental and Computational Protocols
The data presented in this guide for 2,6-bis(bromomethyl)pyridine was obtained through the following computational methodology:
DFT Calculation Protocol for 2,6-bis(bromomethyl)pyridine
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311G(d,p)
-
Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface without any constraints.
-
Properties Calculated: The optimized geometry was used to calculate various electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MESP).
Visualizations
Diagram 1: DFT Calculation Workflow
Caption: A generalized workflow for performing DFT calculations.
Diagram 2: Structural Comparison and Expected Electronic Influence
Caption: Comparison of substituent effects on electronic properties.
Conclusion
Safety Operating Guide
Proper Disposal of 4-Bromopyridine-2,6-dimethanol: A Comprehensive Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with 4-Bromopyridine-2,6-dimethanol. Based on data from related compounds, this substance should be handled with caution.
Potential Hazards:
-
Toxicity: Bromopyridine derivatives can be toxic if ingested, inhaled, or in contact with skin.
-
Irritation: May cause significant skin, eye, and respiratory tract irritation.[1][2][3]
-
Environmental Hazard: Release of this compound into the environment should be strictly avoided.[4]
Personal Protective Equipment (PPE):
Always wear the following appropriate PPE when handling this compound and its associated waste:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal.
Step-by-Step Waste Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable hazardous waste containers for solid and liquid waste of this compound.
-
Solid Waste:
-
Place solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves) directly into the designated solid hazardous waste container.
-
Minimize dust generation during transfer.[5]
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in the dedicated liquid hazardous waste container.
-
-
Contaminated Labware:
-
Dispose of contaminated glassware and other labware as solid hazardous waste in a labeled, sealed container.[5]
-
-
Empty Stock Containers:
-
Triple-rinse the original container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The first rinseate must be collected as hazardous liquid waste.[5]
-
Consult your local Environmental Health and Safety (EHS) guidelines regarding the disposal of subsequent rinses.
-
Deface the label on the empty container before disposal in the appropriate solid waste stream (e.g., glass recycling).[5]
-
III. Disposal Procedure
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[5] Chemical waste must be managed through your institution's EHS department or a licensed hazardous waste disposal company.
Operational Disposal Plan:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange Pickup: Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup for the waste.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the hazards of related bromopyridine compounds, which should be considered as indicative for handling and disposal procedures.
| Hazard Classification | Compound | GHS Category | Reference |
| Acute Toxicity (Oral) | 4-Bromopyridine hydrochloride | Category 4 | [1] |
| 2-Bromopyridine | Category 3 | ||
| Acute Toxicity (Dermal) | 4-Bromopyridine hydrochloride | Category 4 | [1] |
| 2-Bromopyridine | Category 2 | ||
| Acute Toxicity (Inhalation) | 4-Bromopyridine hydrochloride | Category 4 | [1] |
| Skin Corrosion/Irritation | 4-Bromopyridine hydrochloride | Category 2 | [1] |
| (4-Bromopyridin-2-yl)methanol | Category 2 | [2] | |
| Serious Eye Damage/Irritation | 4-Bromopyridine hydrochloride | Category 2 | [1] |
| (4-Bromopyridin-2-yl)methanol | Category 2A | [2] | |
| Specific target organ toxicity | 4-Bromopyridine hydrochloride | Category 3 | [1] |
| (4-Bromopyridin-2-yl)methanol | Category 3 | [2] |
Experimental Protocols
Triple-Rinse Procedure for Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., water for aqueous solutions, or an organic solvent in which the compound is soluble) to the empty container. The volume should be sufficient to wet the entire inner surface.
-
Secure and Agitate: Securely cap the container and agitate it thoroughly to dissolve any remaining chemical residue.
-
Collect Rinseate: Pour the rinseate into the designated hazardous liquid waste container.
-
Repeat: Repeat this rinsing process two more times. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but always confirm with your local EHS guidelines.[5]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Bromopyridine-2,6-dimethanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromopyridine-2,6-dimethanol. The following procedures are based on the known hazards of similar bromopyridine compounds and general laboratory safety best practices, intended to ensure a safe and compliant laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[4][5] Safety glasses should conform to EN166 (EU) or be NIOSH (US) approved.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4][5][6] Inspect gloves for any tears or punctures before use and dispose of contaminated gloves after use.[4][7][8] |
| Body | Laboratory Coat | A fully buttoned, flame-retardant, and chemically impervious lab coat should be worn to protect against skin contact.[4][6] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6] |
| Footwear | Closed-toe Shoes | Closed-toe, chemical-resistant shoes must be worn in the laboratory.[5][6] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for safe handling.
Preparation:
-
Review Safety Information: Before handling, review this guide and any available safety information for similar compounds.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[5]
-
Gather Materials: Collect all necessary equipment and reagents.[9]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[10]
Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent inhalation of dust.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[11][12]
Cleanup:
-
Decontamination: Wipe down the work area and any used equipment with an appropriate solvent.[1]
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[13]
-
Remove PPE: Remove PPE in the correct order to avoid contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[8]
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8] Seek medical attention.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[12] |
| Spill | For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[13]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[4][13]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[4]
-
Container Rinsing: Triple-rinse empty containers with a suitable solvent. Collect the first rinse as hazardous liquid waste.[13]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this chemical in the regular trash or down the drain.[13]
Diagram: The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. benchchem.com [benchchem.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. needle.tube [needle.tube]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
